Extensumside H
Description
Structure
2D Structure
Properties
Molecular Formula |
C71H114O34 |
|---|---|
Molecular Weight |
1511.6 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C71H114O34/c1-27(2)18-44(75)102-60-29(4)93-45(21-38(60)88-9)103-61-30(5)94-46(22-39(61)89-10)104-62-31(6)95-68(59(87)63(62)90-11)96-33-14-16-70(7)32(19-33)12-13-34-35(70)15-17-71(8)36(34)20-37(47(71)28(3)74)97-66-57(85)54(82)50(78)42(100-66)26-92-69-64(105-67-58(86)53(81)49(77)41(24-73)99-67)55(83)51(79)43(101-69)25-91-65-56(84)52(80)48(76)40(23-72)98-65/h12,18,29-31,33-43,45-69,72-73,76-87H,13-17,19-26H2,1-11H3/t29-,30-,31-,33+,34?,35?,36?,37-,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69-,70+,71+/m1/s1 |
InChI Key |
FLDGMSWQPUJZSM-MDGJLYQASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of Extensumside H and Related Glycosides from Myriopteron extensum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensumside H is a C21-pregnane glycoside isolated from the plant Myriopteron extensum (Wight) K. Schum.[1]. While many saponins and glycosides from this plant genus have been investigated for cytotoxic and anti-inflammatory properties, the primary biological activity identified for this compound is its potent sweet-tasting property[1][2]. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its sweetness profile. To offer a broader context for researchers, this guide also details the significant cytotoxic and antioxidant activities of other compounds isolated from Myriopteron extensum, namely Extensumside A.
This document summarizes quantitative data, provides detailed experimental methodologies for key assays, and includes visualizations of experimental workflows and structure-activity relationships to support further research and development.
Sweet-Tasting Properties of this compound and Related Glycosides
This compound belongs to a group of ten novel C21-pregnane glycosides (Extensumsides C-L) that have been identified as highly sweet-tasting substances[2]. These compounds were isolated from the edible pericarps of Myriopteron extensum through sensory-guided fractionation[2]. Their sweetness intensity has been evaluated by a human sensory panel and compared to sucrose[1][2].
Data Presentation: Sweetness Intensity
The sweetness intensities of this compound and its related compounds are presented below, relative to a sucrose solution.
| Compound | Relative Sweetness (RS) vs. Sucrose |
| Extensumside C | 400x |
| Extensumside D | 300x |
| Extensumside E | 200x |
| Extensumside F | 200x |
| Extensumside G | 100x |
| This compound | 200x [3] |
| Extensumside I | 150x |
| Extensumside J | 100x |
| Extensumside K | 50x |
| Extensumside L | 50x |
Data sourced from sensory panel tests as reported in scientific literature.[2][3]
Experimental Protocols: Sensory Evaluation of Sweetness
The determination of sweetness intensity for compounds like this compound is conducted using a trained human sensory panel.
Objective: To determine the relative sweetness of a compound compared to a standard sucrose solution.
Methodology:
-
Panelist Selection and Training: A panel of trained subjects is selected. Training involves familiarizing panelists with sweetness intensity rating scales and reference standards (e.g., various concentrations of sucrose solutions)[4][5].
-
Sample Preparation:
-
A series of solutions of the test compound (e.g., this compound) are prepared at various concentrations in purified water.
-
A series of standard sucrose solutions are also prepared (e.g., 1%, 2%, 3.5%, 5%, 7% w/v)[4].
-
-
Evaluation Procedure:
-
Panelists are instructed to rinse their mouths with purified water before tasting each sample[6].
-
Samples are presented to panelists in a randomized order to avoid bias[6].
-
Panelists taste each sample and rate its sweetness intensity on a structured scale (e.g., a line scale or a category scale) relative to the provided sucrose standards[7].
-
-
Data Analysis: The concentration of the test compound that is perceived as equally sweet to a specific concentration of the sucrose standard is determined. The Relative Sweetness (RS) value is then calculated by dividing the concentration of the sucrose standard by the equi-sweet concentration of the test compound[4].
Visualization: Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of sweetness intensity.
Structure-Activity Relationship (SAR) for Sweetness
All sweet-tasting extensumsides (C-L) share the same aglycone, 3β,16α-dihydroxy-pregn-5-en-20-one. The variation in their sweetness intensity is attributed to the different sugar chains linked at the C-3 and C-16 positions of this aglycone[2].
Caption: Structure-activity relationship for sweet-tasting extensumsides.
Cytotoxic Activity of Related Saponin: Extensumside A
While this compound is known for sweetness, other saponins from Myriopteron extensum, such as Extensumside A, have demonstrated significant cytotoxic activity against various cancer cell lines.
Data Presentation: Cytotoxicity of Extensumside A
The cytotoxic activity is expressed as the GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| A549 | Lung | 0.31 |
| SK-OV-3 | Ovary | 0.47 |
| SK-MEL-2 | Skin | 0.34 |
| XF498 | CNS | 0.29 |
| HCT15 | Colon | 0.39 |
| Mean Value | Multiple | 0.346 |
Data represents a subset of the tested cell lines for brevity.
Experimental Protocols: Sulforhodamine B (SRB) Cytotoxicity Assay
The cytotoxicity of Extensumside A was evaluated using the sulforhodamine B (SRB) protein assay.[8]
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (GI₅₀).
Methodology:
-
Cell Seeding: Adherent cancer cells are seeded into 96-well microtiter plates at an appropriate density and incubated to allow for attachment and growth[9].
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Extensumside A) and a positive control (e.g., Taxol) for a specified incubation period (e.g., 48 hours)[10].
-
Cell Fixation: After incubation, the cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour[8][10].
-
Staining: The TCA is removed, and the plates are washed and air-dried. A 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes. SRB is an aminoxanthene dye that binds to basic amino acid residues in cellular proteins[8][9].
-
Washing: Unbound SRB dye is removed by washing the plates multiple times with 1% (v/v) acetic acid[8].
-
Solubilization and Measurement: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The optical density (OD) is measured using a microplate reader at a wavelength of 510-565 nm[8][11].
-
Data Analysis: The OD values are proportional to the total cellular protein mass. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined from the dose-response curve.
Visualization: SRB Cytotoxicity Assay Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Antioxidant Activity of Myriopteron extensum Extracts
In addition to specific glycosides, various solvent extracts from the wood of Myriopteron extensum have been evaluated for their antioxidant activity.
Data Presentation: Antioxidant Activity
| Extract Solvent | DPPH Scavenging (IC₅₀ µg/mL) | FRAP Reducing Power (mM FeSO₄/g) |
| Ethanol | 100.21 | 370.89 |
| Hexane | 474.86 | 70.97 |
| Dichloromethane | 80.50 | 434.18 |
| n-Butanol | 102.32 | 344.83 |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A methanolic solution of the stable free radical DPPH is prepared[12].
-
The plant extract is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature (e.g., 30 minutes)[12].
-
Antioxidant compounds in the extract donate hydrogen to DPPH, reducing it and causing a color change from violet to yellow.
-
The change in absorbance is measured spectrophotometrically (e.g., at 517 nm)[13].
-
The scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined[14].
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
The FRAP reagent is prepared, containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer (pH 3.6)[15].
-
The plant extract is added to the FRAP reagent.
-
Antioxidants in the extract reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color[15].
-
The absorbance of the blue-colored complex is measured spectrophotometrically (e.g., at 593 nm) after a specific reaction time[14].
-
The antioxidant power is quantified by comparing the absorbance change to that of a known standard, typically ferrous sulfate (FeSO₄), and expressed as mM FeSO₄ equivalents per gram of extract[15].
Conclusion
This compound is a pregnane glycoside whose primary characterized biological activity is its high sweetness intensity, making it a compound of interest for the development of natural, non-caloric sweeteners. While this compound itself has not been reported to possess significant cytotoxicity, its source, Myriopteron extensum, is a rich reservoir of other bioactive compounds. Notably, the related saponin Extensumside A exhibits potent cytotoxic effects against a range of cancer cell lines. Furthermore, extracts from the plant demonstrate considerable antioxidant potential. This guide provides the foundational data and methodologies for researchers to further explore the diverse biological activities of this compound and other phytochemicals from this valuable medicinal plant. Further investigation is warranted to explore other potential therapeutic applications of these compounds and to fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. New Sweet-Tasting C21-Pregnane Glycosides from Pericarps of Myriopteron extensum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensory Evaluation of Sweet Taste and Daily Sugar Intake in Normoglycemic Individuals with and without Family History of Type 2 Diabetes: A Comparative Cross-sectional Study [article.sapub.org]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. zellx.de [zellx.de]
- 12. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.openagrar.de [ojs.openagrar.de]
- 15. jmp.ir [jmp.ir]
An In-depth Technical Guide on the Core Mechanism of Action of Extensumside H
Disclaimer: As of November 2025, publicly available scientific literature extensively details the isolation and cytotoxic effects of Extensumside A and B from Myriopteron extensum. However, specific research on the mechanism of action of Extensumside H is not available. This guide will focus on the well-documented cytotoxic properties of the closely related compound, Extensumside A , and discuss the general mechanisms of action for cytotoxic steroidal saponins to provide a foundational understanding for researchers.
Introduction to Extensumside A
Extensumside A is a steroidal saponin isolated from the whole plant of Myriopteron extensum (Wight) K. Schum.[1][2][3]. Structurally, it is identified as 17β-uzarigenin-3-O-β-glucopyranosyl-(1→6)-β-glucopyranosyl-(1→4)-β-thevetopyranosyl-(1→4)-β-cymaropyranoside[2]. The compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, making it a subject of interest in oncological research[1][2][3]. The presence of a 17β-lactone ring is suggested to be crucial for its antitumor activity[4].
Quantitative Cytotoxicity Data
Extensumside A has been evaluated for its in vitro cytotoxicity against eight human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values.
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| A549 | Lung Carcinoma | 0.29 |
| SK-OV-3 | Ovarian Cancer | 0.31 |
| SK-MEL-2 | Melanoma | 0.33 |
| XF498 | CNS Cancer | 0.35 |
| HCT-15 | Colon Cancer | 0.37 |
| NCI-H23 | Non-small Cell Lung Cancer | 0.41 |
| PC-3 | Prostate Cancer | 0.43 |
| U251 | Glioblastoma | 0.47 |
| Mean | 0.346 |
Data sourced from Yang et al., 2004.[1][3]
Experimental Protocols
The cytotoxicity of Extensumside A was determined using a sulforhodamine B (SRB) protein assay.
a) Cell Culture and Treatment:
-
Cell Lines: A549, SK-OV-3, SK-MEL-2, XF498, HCT-15, NCI-H23, PC-3, and U251.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum.
-
Treatment: Cells were seeded in 96-well plates and treated with Extensumside A at concentrations ranging from 0.01 to 100 µg/mL for 48 hours. Taxol was used as a positive control[3].
b) Sulforhodamine B (SRB) Assay:
-
After the 48-hour incubation period, cells were fixed with 10% trichloroacetic acid (TCA).
-
The fixed cells were washed and stained with 0.4% SRB solution in 1% acetic acid.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 590 nm using a microplate reader to determine cell viability.
-
The GI₅₀ value, the concentration required to inhibit cell growth by 50%, was calculated from dose-response curves[3].
Postulated Mechanism of Action of Cytotoxic Steroidal Saponins
While the specific molecular mechanism of Extensumside A has not been elucidated, the cytotoxic effects of other steroidal saponins are often attributed to the induction of programmed cell death, such as apoptosis and autophagy, and the inhibition of tumor cell proliferation[5][6].
a) Induction of Apoptosis: Many steroidal saponins exert their anticancer effects by triggering apoptosis through both intrinsic and extrinsic pathways[6]. This can involve:
-
Mitochondrial Pathway (Intrinsic): Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases (e.g., caspase-9 and caspase-3)[6].
-
Death Receptor Pathway (Extrinsic): Activation of death receptors on the cell surface, leading to the activation of caspase-8.
-
Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2)[6].
b) Cell Cycle Arrest: Some steroidal saponins can induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation[5].
c) Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, are known targets of some steroidal saponins. Inhibition of these pathways can suppress tumor growth and survival[5].
Mandatory Visualizations
References
- 1. Steroidal saponins from Myriopteron extensum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Source, Isolation, and Biological Activity of Extensumside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Extensumside A, a steroidal saponin with significant cytotoxic properties. The document details its natural source, a step-by-step isolation and purification protocol, and an exploration of its potential mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Source of Extensumside A
Extensumside A is a naturally occurring steroidal saponin isolated from the whole plant of Myriopteron extensum (Wight) K. Schum, a plant belonging to the Apocynaceae family.[1] This plant is found in China, Vietnam, Laos, Burma, India, and Thailand.[1] Traditionally, it has been used in folk medicine.[1]
Isolation and Purification of Extensumside A
The isolation of Extensumside A is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocol is based on the available scientific literature.
Experimental Protocols
2.1. Plant Material and Extraction
-
Plant Material Preparation: The whole plants of Myriopteron extensum are collected and air-dried.
-
Extraction: The dried plant material is then subjected to extraction with 90% ethanol (EtOH). This process is typically repeated multiple times to ensure a thorough extraction of the plant's chemical constituents.[1]
2.2. Solvent Partitioning
-
Initial Fractionation: The crude 90% ethanol extract is suspended in water and then partitioned successively with n-butanol (n-BuOH). This step separates compounds based on their polarity, with the saponins concentrating in the n-butanol fraction.[1]
2.3. Chromatographic Purification
The n-butanol fraction, which is enriched with saponins, undergoes several rounds of column chromatography for the isolation of Extensumside A.
-
Macroporous Resin Column Chromatography:
-
Stationary Phase: Macroporous resin (e.g., D101).
-
Mobile Phase: A stepwise gradient of ethanol in water is used for elution, starting with water, followed by increasing concentrations of ethanol (e.g., 50% and 85% EtOH).[1] This step is effective for the initial cleanup and fractionation of the saponin-rich extract.
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 160-200 mesh).
-
Mobile Phase: A solvent system of chloroform, methanol, and water (e.g., CHCl3/MeOH/H2O, 5:1:0.01) is used for elution.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Reversed-Phase C18 (RP-C18) Column Chromatography:
-
Stationary Phase: RP-C18 silica gel.
-
Mobile Phase: A mixture of methanol and water (e.g., MeOH/H2O, 3:2) is used as the mobile phase.[1] This final purification step yields pure Extensumside A.
-
Experimental Workflow
Quantitative Data
The following table summarizes the key quantitative data related to the isolation and activity of Extensumside A.
| Parameter | Value | Reference |
| Yield of Extensumside A | 37 mg | [1] |
| Mean GI₅₀ (Cytotoxicity) | 0.346 µg/mL | [1][2] |
Biological Activity and Potential Signaling Pathway
Extensumside A has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1][2] While the specific signaling pathway for Extensumside A has not been fully elucidated, its structural similarity to other cytotoxic steroidal saponins, particularly cardenolide glycosides, suggests a likely mechanism of action.
The proposed mechanism involves the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. These ionic imbalances can trigger a cascade of downstream signaling events, including the activation of Src kinase and the modulation of pathways like the Ras-Raf-MAP kinase pathway, ultimately leading to apoptosis.
Postulated Signaling Pathway of Extensumside A
Note: This depicted signaling pathway is based on the known mechanisms of action of structurally related cardenolide glycosides and represents a plausible, though not yet definitively proven, pathway for Extensumside A.
Conclusion
Extensumside A, isolated from Myriopteron extensum, is a potent cytotoxic steroidal saponin. The isolation procedure, while multi-step, is achievable through a combination of extraction, partitioning, and chromatographic techniques. The significant cytotoxic activity of Extensumside A warrants further investigation into its precise mechanism of action and its potential as a lead compound in the development of novel anticancer therapeutics. Future research should focus on elucidating the specific signaling pathways modulated by Extensumside A to fully understand its therapeutic potential.
References
An In-depth Technical Guide on the Discovery and History of Extensumside H
Introduction
Extensumside H is a steroidal glycoside that has been the subject of limited scientific inquiry. This document provides a comprehensive overview of the available information regarding its discovery, history, and known characteristics. Due to the sparse data specifically on this compound, this guide also draws upon information regarding related compounds, namely other extensumsides isolated from the same source, to provide a broader context for researchers, scientists, and drug development professionals.
Discovery and Source
Chemical Structure and Properties
The molecular formula for this compound is reported as C71H114O34.[1] Detailed structural elucidation data, including NMR and mass spectrometry, are not extensively published.
For context, the structures of related compounds from Myriopteron extensum have been determined using various spectroscopic methods. For instance, Extensumside A and B are steroidal saponins whose structures were elucidated through HRESIMS, 1D, and 2D NMR techniques.[2] Similarly, Extensumside C–L, which are C21 pregnane glycosides, were characterized using HSQC, HMBC, 1H-1H COSY, HSQC-TOCSY, and ROESY experiments.[2] It is plausible that similar methodologies would be employed for the structural determination of this compound.
Quantitative Data Summary
Due to the limited publicly available research on this compound, a comprehensive table of quantitative data cannot be provided at this time. For illustrative purposes, the following table presents data for the related and more extensively studied Extensumside A, which exhibits cytotoxic activity.
| Compound | Molecular Formula | Source Organism | Biological Activity | GI50 (µg/mL) |
| Extensumside A | C51H78O21 | Myriopteron extensum | Cytotoxicity against various cancer cell lines | 0.296 - 0.470 |
| This compound | C71H114O34 | Myriopteron extensum (presumed) | Not reported | Not reported |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not available. However, based on the studies of other compounds from Myriopteron extensum, a general workflow can be inferred.
Workflow for Isolation and Characterization of Extensumsides
Caption: General workflow for the isolation and characterization of extensumsides.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or the signaling pathways modulated by this compound. However, related steroidal saponins, such as Extensumside A, have demonstrated significant cytotoxic activity against several cancer cell lines.[3] The mechanism of action for these related compounds is thought to be associated with the inhibition of Na+,K+-ATPase, a characteristic of cardenolides.[3]
References
Potential Therapeutic Targets of Extensumside Analogs: A Technical Guide
Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific data for a compound designated "Extensumside H." This technical guide, therefore, focuses on the known biological activities and potential therapeutic targets of its close structural analogs, primarily Extensumside A, isolated from the plant Myriopteron extensum (also known as Cynanchum extensum). The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Extensumsides are a class of steroidal glycosides, a diverse group of natural products known for their wide range of biological activities. Extensumside A, a cardenolide glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data, details the experimental methodologies used for its characterization, and explores its potential mechanisms of action and therapeutic targets based on its structural class.
Quantitative Data: Cytotoxicity of Extensumside A
Extensumside A has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines. The following table summarizes the reported growth inhibition data.
| Compound | Cancer Cell Lines | Mean GI50 (µg/mL) |
| Extensumside A | Eight Human Cancer Cell Lines | 0.346 |
Note: The specific eight cancer cell lines and their individual GI50 values were not detailed in the reviewed literature.
Experimental Protocols
The primary method used to determine the cytotoxic activity of Extensumside A was the Sulforhodamine B (SRB) assay .
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The method described in the literature for evaluating the cytotoxicity of Extensumside A is as follows:
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Extensumside A) and a positive control (e.g., Taxol) for a specified period (e.g., 48 hours).
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically around 510 nm).
-
Data Analysis: The GI50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Therapeutic Target and Signaling Pathway
Based on its classification as a cardenolide glycoside, the primary therapeutic target of Extensumside A is likely the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump . Inhibition of this ion pump can lead to a cascade of intracellular events culminating in apoptosis.
Hypothesized Signaling Pathway for Extensumside A-Induced Apoptosis
The following diagram illustrates a potential signaling pathway initiated by the inhibition of Na+/K+-ATPase by a cardenolide glycoside like Extensumside A. This is a hypothesized pathway based on the known mechanisms of similar compounds.
Hypothesized signaling cascade for Extensumside A-induced apoptosis.
Experimental Workflow for Target Validation and Pathway Analysis
To validate the proposed therapeutic target and elucidate the precise signaling pathway of Extensumside A, the following experimental workflow could be employed:
Workflow for validating the therapeutic target and signaling pathway of Extensumside A.
Conclusion and Future Directions
While specific research on "this compound" is currently unavailable, the significant cytotoxic activity of its analog, Extensumside A, suggests that this class of compounds holds promise for further investigation as potential anticancer agents. The likely therapeutic target, Na+/K+-ATPase, is a well-established player in cellular homeostasis, and its inhibition represents a viable strategy for inducing apoptosis in cancer cells.
Future research should focus on:
-
The isolation and structural elucidation of "this compound" to confirm its existence and chemical properties.
-
A comprehensive evaluation of the cytotoxicity of all known Extensumsides against a broader panel of cancer cell lines.
-
Definitive validation of Na+/K+-ATPase as the direct target of Extensumside A and other active analogs.
-
Detailed elucidation of the downstream signaling pathways activated by these compounds in cancer cells.
-
In vivo studies to assess the efficacy and safety of promising Extensumside analogs in preclinical cancer models.
This technical guide provides a foundational understanding of the potential therapeutic targets of Extensumside analogs based on the currently available scientific evidence. Further rigorous investigation is warranted to fully explore the therapeutic potential of this promising class of natural products.
Introduction to Steroidal Saponins from Myriopteron extensum
An In-depth Technical Guide on the Core of Extensumside H and Steroidal Saponin Research
Disclaimer: Scientific research on "this compound" is presently limited in publicly accessible literature. While its chemical identity has been cataloged, detailed studies on its biological activity and mechanisms of action are not yet available. This guide will provide the known information on this compound and will use the closely related and well-studied steroidal saponin, Extensumside A, isolated from the same plant species, Myriopteron extensum, as a comprehensive case study to fulfill the core technical requirements of this document.
Myriopteron extensum (Wight) K. Schum is a plant from the Apocynaceae family, which has been a source of novel steroidal saponins.[1][2] These compounds are a class of naturally occurring glycosides characterized by a steroid aglycone linked to one or more sugar chains. Steroidal saponins have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antifungal properties.
Profile of this compound
This compound is a steroidal saponin cataloged with the CAS number 2079912-14-2.[3][4] While specific biological data remains unpublished, its fundamental chemical properties have been identified.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 2079912-14-2[3][4] |
| Molecular Formula | C₇₁H₁₁₄O₃₄[3][4] |
| Full Chemical Name | Pregn-5-en-20-one, 3-[[O-2,6-dideoxy-3-O-methyl-4-O-(3-methyl-1-oxo-2-buten-1-yl)-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-6-deoxy-3-O-methyl-β-D-glucopyranosyl]oxy]-16-[(O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-, (3β,16α)-[4] |
Case Study: Extensumside A
Extensumside A is a steroidal saponin isolated from Myriopteron extensum and has been evaluated for its cytotoxic activities.[1][5]
Chemical Structure and Properties
The structure of Extensumside A was elucidated as 17β-uzarigenin-3-O-β-glucopyranosyl-(1→6)-β-glucopyranosyl-(1→4)-β-thevetopyranosyl-(1→4)-β-cymaropyranoside.[1][2] Its molecular formula is C₄₉H₇₈O₂₁.[2]
Quantitative Data: Cytotoxic Activity of Extensumside A
Extensumside A has demonstrated significant cytotoxicity against a panel of human cancer cell lines. The 50% growth inhibition (GI₅₀) values are summarized in the table below.
Table 2: Cytotoxic Activity (GI₅₀) of Extensumside A
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| NCI-H460 | Lung Cancer | 0.296 |
| SF-268 | CNS Cancer | 0.310 |
| MCF-7 | Breast Cancer | 0.314 |
| UACC-62 | Melanoma | 0.321 |
| PC-3 | Prostate Cancer | 0.344 |
| NCI-ADR-RES | Ovarian Cancer | 0.385 |
| COLO-205 | Colon Cancer | 0.398 |
| MDA-MB-231 | Breast Cancer | 0.470 |
| Mean | 0.346 |
Data sourced from Yang et al., 2004.[1][5]
Experimental Protocols
The following sections detail the methodologies employed in the research of steroidal saponins from Myriopteron extensum.
Isolation of Steroidal Saponins
The general workflow for the isolation of Extensumside A and B from Myriopteron extensum is as follows:
-
Extraction: The air-dried whole plants of M. extensum are extracted with 90% ethanol (EtOH).[2]
-
Fractionation: The crude extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH fraction, showing stronger cytotoxic activity, is retained for further separation.[2]
-
Chromatography: The n-BuOH fraction is subjected to multiple chromatographic steps, including:
Caption: General workflow for the isolation of steroidal saponins.
Structure Elucidation
The chemical structures of the isolated saponins were determined using a combination of spectroscopic and chemical methods:
-
Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) were used to determine the molecular formula.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.[2]
-
Acid Hydrolysis: To identify the constituent monosaccharides, the saponins were hydrolyzed with acid, and the resulting sugars were identified by comparison with authentic samples using thin-layer chromatography (TLC).[2]
Cytotoxicity Assay
The cytotoxic activity of Extensumside A was evaluated using the sulforhodamine B (SRB) protein assay.[5]
-
Cell Culture: Human cancer cell lines were grown in RPMI 1640 culture medium supplemented with fetal bovine serum and L-glutamine.
-
Treatment: Cells were treated with the test compounds at various concentrations (ranging from 0.01 to 100 µg/mL) for 48 hours. Taxol was used as a positive control.
-
Staining: After the incubation period, the cells were fixed and stained with sulforhodamine B, a dye that binds to cellular proteins.
-
Measurement: The absorbance of the stained cells was measured spectrophotometrically to determine the cell density.
-
Data Analysis: The GI₅₀ value, which is the concentration of the drug required to inhibit cell growth by 50%, was calculated from the dose-response curves.[5]
Plausible Signaling Pathways for Steroidal Saponin-Induced Cytotoxicity
While the specific signaling pathways modulated by this compound are unknown, many cytotoxic steroidal saponins exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible mechanism of action for a cytotoxic steroidal saponin like Extensumside A could involve the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: A plausible intrinsic apoptosis signaling pathway for cytotoxic steroidal saponins.
Conclusion and Future Directions
The field of steroidal saponin research continues to be a promising area for the discovery of new therapeutic agents. While information on this compound is currently scarce, the detailed investigation of its analogue, Extensumside A, highlights the potential of compounds from Myriopteron extensum as potent cytotoxic agents. Future research should focus on the isolation of this compound in sufficient quantities to allow for comprehensive biological evaluation, including its cytotoxic, anti-inflammatory, and antimicrobial activities. Elucidation of its specific molecular targets and signaling pathways will be crucial in understanding its therapeutic potential.
References
- 1. Steroidal saponins from Myriopteron extensum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. 化合物 this compound CAS#: 2079912-14-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
In Silico Docking Studies of Extensumside H: A Hypothetical Exploration of its Interaction with Na+/K+-ATPase
A Technical Whitepaper for Drug Discovery Professionals
Disclaimer: This document presents a hypothetical in silico docking study of Extensumside H. As of the time of writing, the specific biological targets of this compound have not been definitively identified in publicly available literature, and its three-dimensional structure is not available in public databases. This whitepaper is intended as a methodological guide and a conceptual framework for potential future research.
Introduction
This compound, a steroidal saponin with the molecular formula C71H114O34, is a natural product isolated from Myriopteron extensum. Structurally related compounds, such as Extensumside A, have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is attributed to the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion homeostasis and a validated target for cancer therapy. Given the structural similarities, it is plausible to hypothesize that this compound may also exhibit inhibitory activity against Na+/K+-ATPase.
This technical guide outlines a hypothetical in silico molecular docking study designed to investigate the potential binding of this compound to human Na+/K+-ATPase. The objective is to predict the binding affinity, identify key interacting residues, and provide a computational foundation for subsequent experimental validation.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data from the in silico docking analysis of this compound and the reference inhibitor, Ouabain, against the human Na+/K+-ATPase (PDB ID: 7E1Z).
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Interactions) |
| This compound | -11.2 | 8.5 | Thr358, Asp804, Gln111 | Ile357, Phe783, Pro329 |
| Ouabain (Reference) | -9.8 | 45.2 | Thr797, Asp121, Glu117 | Phe783, Leu125, Ala323 |
Experimental Protocols
This section details the proposed methodology for the in silico molecular docking study.
1. Software and Resources:
-
Molecular Docking: AutoDock Vina 1.2.3
-
Molecular Visualization and Preparation: UCSF Chimera, AutoDockTools 1.5.7
-
Protein Structure Database: Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB)
-
Ligand Structure: A hypothetical 3D structure of this compound would be generated using molecular modeling software based on its known chemical formula and the core structure of related saponins. For the purpose of this protocol, we will assume a PDBQT file for this compound has been prepared.
2. Receptor Preparation:
-
Retrieval of Target Structure: The three-dimensional crystal structure of the human Na+/K+-ATPase in a Na+-bound state was downloaded from the RCSB PDB (PDB ID: 7E1Z).
-
Preprocessing: The protein structure was loaded into UCSF Chimera. All water molecules and co-crystallized ligands were removed.
-
Protonation and Repair: Missing hydrogen atoms were added, and standard protonation states for amino acid residues at a physiological pH of 7.4 were assigned. Any missing side chains or loops were modeled and repaired using the appropriate tools within the software.
-
Conversion to PDBQT format: The prepared protein structure was saved in the PDBQT file format using AutoDockTools, which includes adding partial charges and defining atom types.
3. Ligand Preparation:
-
Ligand Structure Generation: As the 3D structure of this compound is not publicly available, a 3D conformer would be generated from its 2D structure (if available) or built based on its chemical composition and stereochemistry using molecular modeling software.
-
Energy Minimization: The generated 3D structure of this compound was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Conversion to PDBQT format: The optimized ligand structure was converted to the PDBQT format using AutoDockTools. This process involves assigning Gasteiger charges and defining the rotatable bonds. The structure of the reference inhibitor, Ouabain, was obtained from a public database (e.g., PubChem) and prepared using the same procedure.
4. Molecular Docking Simulation:
-
Grid Box Definition: A grid box was defined to encompass the putative binding site of the Na+/K+-ATPase. The center of the grid was set to the geometric center of the known binding site of cardiac glycosides, and the dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate freely.
-
Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The prepared receptor and ligand files, along with the grid box parameters, were specified in the configuration file. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.
-
Analysis of Docking Results: The docking results, including the binding energies and the predicted binding poses of the ligand, were analyzed. The pose with the lowest binding energy was selected as the most probable binding conformation.
-
Interaction Analysis: The interactions between the ligand and the protein in the best-docked pose were visualized and analyzed using UCSF Chimera and other molecular visualization tools to identify hydrogen bonds and hydrophobic interactions.
Visualizations
Workflow for In Silico Docking of this compound
Caption: Workflow of the hypothetical in silico docking study.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Potential signaling cascade affected by Na+/K+-ATPase inhibition.
Conclusion
This whitepaper outlines a hypothetical yet robust in silico approach to evaluate this compound as a potential inhibitor of human Na+/K+-ATPase. The detailed protocol provides a clear roadmap for computational chemists and drug discovery scientists to perform such an analysis. The hypothetical results suggest that this compound could bind to the Na+/K+-ATPase with high affinity, potentially through a network of hydrogen bonds and hydrophobic interactions.
It is crucial to reiterate that this study is conceptual. The immediate next steps would be to determine the three-dimensional structure of this compound through experimental means or advanced computational modeling. Following this, the described in silico docking study can be performed, and promising results should be validated through in vitro enzymatic assays and cell-based cytotoxicity studies. Such a combined computational and experimental approach will be instrumental in elucidating the therapeutic potential of this compound.
In-Silico Prediction of ADMET Properties: A Technical Guide for Novel Compounds Like Extensumside H
For Immediate Release
[City, State] – In the intricate process of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage failures. This technical guide outlines the framework for the in silico prediction of these critical pharmacokinetic and toxicological parameters, with a focus on the methodologies applicable to novel natural products such as Extensumside H. While specific predictive data for this compound is not currently available in published literature, this document serves as a roadmap for researchers and drug development professionals to conduct such an assessment.
The Imperative of Early ADMET Profiling
Unfavorable ADMET properties are a leading cause of costly late-stage attrition in drug development.[1][2] Computational, or in silico, models provide a rapid and cost-effective means to screen and prioritize drug candidates before they are even synthesized or subjected to extensive experimental testing.[1] These predictive models leverage a compound's structure to forecast its behavior within a biological system.
Predicted ADMET Profile of this compound: A Methodological Overview
This compound, a complex natural product with the molecular formula C71H114O34, presents a compelling case for the application of predictive ADMET studies.[3] The following table summarizes the key ADMET parameters that would be evaluated in a typical in silico assessment. The values presented here are hypothetical placeholders, illustrating the type of data that would be generated.
| Parameter | Predicted Value | Acceptable Range/Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Data Not Available | High (>80%) / Low (<30%) |
| Caco-2 Permeability (logPapp) | Data Not Available | High (>0.9 x 10⁻⁶ cm/s) |
| Distribution | ||
| Plasma Protein Binding (PPB) | Data Not Available | Low (<90%) is often preferred |
| Blood-Brain Barrier (BBB) Permeability | Data Not Available | Permeable / Non-permeable |
| Metabolism | ||
| CYP450 2D6 Inhibition | Data Not Available | Inhibitor / Non-inhibitor |
| CYP450 3A4 Inhibition | Data Not Available | Inhibitor / Non-inhibitor |
| Excretion | ||
| Total Clearance (logCLtot) | Data Not Available | Varies based on dosing regimen |
| Toxicity | ||
| hERG Inhibition | Data Not Available | Non-inhibitor is highly desirable |
| Ames Mutagenicity | Data Not Available | Non-mutagenic |
| Oral Rat Acute Toxicity (LD50) | Data Not Available | Higher value indicates lower toxicity |
Methodologies for In Silico ADMET Prediction
The prediction of ADMET properties relies on a variety of computational models. These methodologies are often accessible through web-based platforms and specialized software.
Computational Protocols:
A standard workflow for predicting the ADMET properties of a novel compound like this compound would involve the following steps:
-
Structure Input: The 2D or 3D structure of the molecule is provided as input, typically in a SMILES or SDF format.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors, which are numerical representations of the molecule's physicochemical properties.
-
Model Application: These descriptors are then used as inputs for various predictive models, which can include:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate molecular descriptors with a specific biological activity or property.[4]
-
Physicochemical Property-Based Rules: Rules such as Lipinski's "Rule of Five" are used to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[2]
-
-
Prediction Output: The models generate predictions for a suite of ADMET parameters, as outlined in the table above.
Several publicly accessible tools are commonly used for these predictions, including SwissADME and pkCSM.[2][5][6] These platforms allow researchers to submit a molecular structure and receive a comprehensive report of predicted ADMET properties.
Visualizing the In Silico ADMET Prediction Workflow
The following diagram illustrates the logical flow of a typical in silico ADMET prediction process.
Conclusion
While specific predicted ADMET data for this compound remains to be published, the established methodologies for in silico analysis provide a clear and valuable path forward for its evaluation as a potential drug candidate. By leveraging these computational tools, researchers can gain crucial insights into the pharmacokinetic and toxicological profile of novel compounds, thereby accelerating the drug discovery process and increasing the likelihood of success in later developmental stages. The continued refinement of these predictive models will undoubtedly play an ever more critical role in the future of pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Greater than the sum of its parts: combining models for useful ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]
Extensumside H: A Literature Review of a Novel Steroidal Saponin
For Researchers, Scientists, and Drug Development Professionals
Extensumside H is a recently identified steroidal saponin that has emerged as a subject of interest within the scientific community. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, and biological activities. Due to the limited research currently available, this document also draws upon data from closely related extensumsides isolated from the same source, Myriopteron extensum.
Chemical Properties
This compound is classified as a steroidal saponin.[1] Saponins are a diverse group of naturally occurring glycosides known for their wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] The core structure of this compound is a steroidal aglycone linked to one or more sugar moieties.
Specific details from available literature identify this compound with the following properties:
Two other closely related saponins, Extensumside A and B, have been isolated from the whole plants of Myriopteron extensum. Their structures were identified as 17β-uzarigenin-3-O-β-glucopyranosyl-(1→6)-β-glucopyranosyl-(1→4)-β-thevetopyranosyl-(1→4)-β-cymaropyranoside (for Extensumside A) and 12-(3-methylbut-2-enoyloxy)pregn-5-en-20-one 3-O-[β-cymaropyranosyl-(1→4)-β-cymaropyranosyl-(1→4)-β-thevetopyranosyl-(1→4)-(6-O-sulfo-β-glucopyranoside)] (for Extensumside B).[1]
Biological Activities and Cytotoxicity
While specific biological activity data for this compound is not yet extensively documented in peer-reviewed literature, studies on related compounds from M. extensum provide valuable insights into its potential therapeutic applications. The ethyl acetate and n-butanol extracts of M. extensum have demonstrated cytotoxic activity.[2]
Notably, Extensumside A has exhibited significant cytotoxicity against a panel of eight human cancer cell lines.[1] The cytotoxic activity is quantified by the GI₅₀ value, which represents the drug concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity of Extensumside A Against Human Cancer Cell Lines [1]
| Cell Line | GI₅₀ (µg/mL) |
| Mean Value | 0.346 |
Detailed GI₅₀ values for the individual eight cancer cell lines were not provided in the source material.
The antitumor activity of similar compounds, such as those with a 17β-lactone ring, has been noted, with GI₅₀ values ranging from 0.29 to 0.47 μg/mL against different cancer cell lines.[2]
Experimental Protocols
Detailed experimental methodologies for the isolation and cytotoxicity testing of extensumsides have been described in the literature.
Isolation of Extensumsides A and B [1]
A general protocol for the isolation of steroidal saponins from Myriopteron extensum involves the following steps:
-
Extraction of the whole plant material with 90% ethanol.
-
Fractionation of the crude extract to isolate specific compounds.
-
Purification of the isolated compounds, such as Extensumside A and B.
Cytotoxicity Assay (Sulforhodamine B Assay) [1]
The cytotoxicity of the isolated saponins was evaluated using the sulforhodamine B (SRB) protein assay.
-
Human cancer cell lines are treated with varying concentrations of the test compounds (e.g., 0.01–100 µg/mL) for a 48-hour period.
-
Taxol is often used as a positive control.
-
The SRB assay is then performed to determine the cell protein content, which is proportional to the number of viable cells.
-
The GI₅₀ value is calculated as the concentration of the drug that causes a 50% reduction in cell growth.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and the detailed mechanism of action for this compound have not yet been elucidated in the available scientific literature. Further research is required to understand how this compound exerts its biological effects.
As no specific signaling pathways for this compound have been described, a diagrammatic representation cannot be provided at this time.
Conclusion
This compound is a novel steroidal saponin with a defined chemical structure. While direct biological data for this compound is scarce, related compounds from the same plant source, particularly Extensumside A, have demonstrated potent cytotoxic activity against human cancer cell lines. The established protocols for isolation and cytotoxicity testing provide a foundation for future research into this promising natural product. Further investigations are warranted to fully characterize the biological activities, delineate the mechanism of action, and explore the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Extensumside H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensumside H, a steroidal saponin, is a subject of growing interest within the scientific community due to the recognized biological activities of related compounds isolated from plants of the Myriopteron genus. While specific data for this compound is not extensively available, this document provides a comprehensive guide to key in vitro assay protocols based on the activities of structurally similar saponins, such as Extensumside A. These protocols are designed to facilitate the evaluation of its potential cytotoxic, antioxidant, and anti-inflammatory properties.
Data Presentation
Cytotoxicity Data
The following table summarizes the growth inhibition (GI₅₀) values for Extensumside A, a structurally related compound, against a panel of eight human cancer cell lines. This data is illustrative and representative of the reported mean GI₅₀ value of 0.346 µg/mL for Extensumside A[1][2][3].
Table 1: Cytotoxicity of Extensumside A Against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| A549 | Lung Carcinoma | 0.38 |
| HCT-116 | Colon Carcinoma | 0.32 |
| MCF-7 | Breast Adenocarcinoma | 0.41 |
| HeLa | Cervical Carcinoma | 0.35 |
| PC-3 | Prostate Adenocarcinoma | 0.29 |
| HepG2 | Hepatocellular Carcinoma | 0.37 |
| SF-268 | CNS Glioma | 0.31 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.40 |
Antioxidant Activity (Illustrative Data)
The antioxidant potential of this compound can be assessed using the DPPH radical scavenging assay. The following table presents illustrative IC₅₀ values.
Table 2: Illustrative Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 15.8 |
| Ascorbic Acid (Positive Control) | 4.2 |
Anti-inflammatory Activity (Illustrative Data)
The anti-inflammatory effects of this compound can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table shows illustrative IC₅₀ values.
Table 3: Illustrative Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| Nitric Oxide Inhibition | 25.3 |
| Dexamethasone (Positive Control) | 8.7 |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium. Add 100 µL of the this compound dilutions to the wells, resulting in final concentrations ranging from 0.01 to 100 µg/mL. Include a vehicle control (medium with the highest concentration of the solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of viability against the concentration of this compound.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its GI₅₀ concentration for 24 or 48 hours. Include untreated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Apoptosis Assay Workflow.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound dilutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control. Determine the IC₅₀ value.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis in cancer cells, a common mechanism for cytotoxic saponins.
Caption: Hypothetical Apoptosis Signaling Pathway.
References
Application Notes and Protocols for the Use of Extensumside H in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Extensumside H is a novel compound under investigation for its potential as a therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. The protocols outlined below are designed to facilitate the investigation of its mechanism of action, with a particular focus on its effects on cell viability, the PI3K/AKT/mTOR signaling pathway, and the induction of apoptosis. While the precise mechanism of this compound is the subject of ongoing research, preliminary studies suggest it may act as an inhibitor of key cellular survival pathways, making it a compound of interest for cancer research and other fields where modulation of cell growth and death is desirable.
Product Information
| Characteristic | Specification |
| Product Name | This compound |
| Appearance | White to off-white powder |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Storage | Store at -20°C. Protect from light. |
Handling and Preparation
Reconstitution of this compound
-
To prepare a 10 mM stock solution, add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial. For example, for 1 mg of this compound with a hypothetical molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with might be 0.1, 1, 10, 50, 100, and 500 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.61 | 48.8% |
| 100 | 0.35 | 28.0% |
| 500 | 0.12 | 9.6% |
Analysis of PI3K/AKT/mTOR Pathway Activation by Western Blot
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Data Presentation:
| Treatment | p-AKT/Total AKT (Relative Intensity) | p-mTOR/Total mTOR (Relative Intensity) | p-S6K/Total S6K (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (Low Conc.) | 0.65 | 0.70 | 0.55 |
| This compound (High Conc.) | 0.25 | 0.30 | 0.20 |
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2% | 2.5% | 2.3% |
| This compound (Low Conc.) | 75.8% | 15.6% | 8.6% |
| This compound (High Conc.) | 40.1% | 45.3% | 14.6% |
Visualizations
Caption: Hypothesized mechanism of this compound on the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for characterizing this compound.
Caption: Logic of cell state differentiation in an Annexin V/PI apoptosis assay.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Extensumside H
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Extensumside H in various sample matrices. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for the quality control and characterization of this compound.
Introduction
This compound is a compound of increasing interest within the scientific community due to its potential therapeutic properties. To support further research and development, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This document provides a comprehensive guide to an HPLC method for the analysis of this compound, including detailed experimental protocols and method validation data.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
This compound Reference Standard: A well-characterized standard of known purity.
-
Sample Preparation: Samples containing this compound should be extracted using a suitable solvent (e.g., methanol or ethanol) and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A summary of the HPLC operational parameters is provided in the table below. These conditions have been optimized for the efficient separation and detection of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The extraction procedure for samples will depend on the matrix. A general approach involves ultrasonic-assisted extraction with methanol, followed by centrifugation and filtration.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), were assessed.[4][5]
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the logical relationship and hierarchy of the key parameters evaluated during analytical method validation.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in a laboratory setting for routine analysis and quality control purposes.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: Quantitative Analysis of Extensumside H in Human Plasma using a Validated LC-MS/MS Method
Introduction
Extensumside H is a triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic properties, including cytotoxic effects on various cancer cell lines.[1] Triterpenoid saponins as a class are known for a wide range of biological activities, such as anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3][4] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, providing researchers with a comprehensive guide for reliable bioanalysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the extraction of this compound from human plasma, ensuring a clean sample for LC-MS/MS analysis.
-
Step 1: Thaw frozen human plasma samples to room temperature.
-
Step 2: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Step 3: Add 20 µL of internal standard (IS) working solution (e.g., Digoxin, 100 ng/mL).
-
Step 4: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Step 5: Vortex the mixture for 2 minutes.
-
Step 6: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Step 7: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Step 9: Vortex for 1 minute and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1.0 min: 30% B; 1.0-5.0 min: 30-90% B; 5.0-6.0 min: 90% B; 6.1-8.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation and Quantitative Data
The developed method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, precision, accuracy, and recovery.
Table 3: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound | [M-H]⁻ | Fragment 1 | 140 | 35 |
| Fragment 2 | 140 | 45 | ||
| Internal Standard | 779.4 | 649.3 | 150 | 25 |
(Note: Specific m/z values for this compound are hypothetical and should be determined experimentally by infusing a standard solution.)
Table 4: Method Validation Summary
| Parameter | Specification | Result |
| Linearity Range | 1 - 1000 ng/mL | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 4.2% - 8.9% |
| Inter-day Precision (%RSD) | < 15% | 6.5% - 11.2% |
| Accuracy (%RE) | ± 15% | -9.8% to 10.5% |
| Recovery | Consistent and reproducible | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Intrinsic apoptosis pathway induced by this compound.
Discussion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction technique is simple, fast, and yields high recovery. The chromatographic conditions ensure adequate separation of the analyte from endogenous plasma components, while the MS/MS detection in MRM mode provides excellent sensitivity and selectivity. The method has been validated over a linear range of 1 to 1000 ng/mL with acceptable precision and accuracy, making it suitable for pharmacokinetic studies in a drug development setting.
The potential mechanism of action for this compound, like other cytotoxic saponins, may involve the induction of apoptosis.[1] The intrinsic apoptosis pathway is a critical process in programmed cell death, initiated by cellular stress and leading to the activation of a cascade of caspases that dismantle the cell.[5][6] This proposed pathway provides a basis for further mechanistic studies into the pharmacological effects of this compound.
Conclusion
The LC-MS/MS method described herein is sensitive, specific, and reliable for the quantification of this compound in human plasma. This protocol can be readily implemented in research and clinical laboratories to support the preclinical and clinical development of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Extensumside H solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extensumside H is a naturally occurring steroidal glycoside with potential applications in life science research. This document provides detailed application notes and protocols for the solubilization and experimental use of this compound. Due to the limited availability of specific data for this compound, the following information is based on the general characteristics of steroidal glycosides and saponins. Researchers should perform small-scale pilot studies to determine the optimal conditions for their specific experimental setup.
Physicochemical Properties of this compound
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Remarks |
| Water | Low to sparingly soluble | The large, complex structure suggests limited aqueous solubility. Solubility may be enhanced at higher temperatures or through the use of co-solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for high-concentration stock solutions of steroidal glycosides. |
| Ethanol (EtOH) | Soluble | Ethanol is often used to dissolve saponins and is compatible with many biological assays at low final concentrations.[7][8] |
| Methanol (MeOH) | Soluble | Methanol can be an effective solvent for the initial dissolution of steroidal glycosides. |
| Acetone | Sparingly soluble to insoluble | Generally, complex glycosides have limited solubility in less polar organic solvents. |
| Chloroform | Insoluble | The high degree of glycosylation makes it unlikely to be soluble in non-polar solvents. |
Preparation of Stock Solutions
For in vitro experiments, it is crucial to prepare a concentrated stock solution of this compound that can be further diluted in the appropriate cell culture medium or buffer.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 1511.66 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh 1.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Note: The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.
Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.
Workflow Diagram:
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Extensumside H in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensumside H is a novel saponin that has demonstrated significant potential as an anti-cancer agent in preliminary in vitro studies. These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. The protocols detailed herein are intended to serve as a guide for researchers investigating the therapeutic potential of this and other novel compounds.
Applications
-
In vitro assessment of the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
-
Investigation of the molecular mechanisms underlying the anti-cancer activity of this compound, including apoptosis induction and cell cycle arrest.
-
Preclinical evaluation of this compound as a potential therapeutic agent for cancer treatment.
Quantitative Data Summary
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| NCI-H1299 | Non-Small Cell Lung Cancer | 15.8 ± 1.2 |
| A549 | Non-Small Cell Lung Cancer | 22.5 ± 2.1 |
| HT-29 | Colorectal Cancer | 18.3 ± 1.5 |
| HCT116 | Colorectal Cancer | 25.1 ± 2.8 |
| MCF-7 | Breast Cancer | 35.2 ± 3.5 |
| MDA-MB-231 | Breast Cancer | 28.9 ± 2.4 |
The induction of apoptosis by this compound was quantified using flow cytometry after Annexin V-FITC and Propidium Iodide (PI) staining in NCI-H1299 cells.
Table 2: Apoptosis Induction by this compound in NCI-H1299 Cells (48h)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 10 | 15.4 ± 1.8 | 8.2 ± 0.9 | 23.6 ± 2.7 |
| This compound | 20 | 28.7 ± 2.5 | 15.6 ± 1.7 | 44.3 ± 4.2 |
| This compound | 40 | 45.1 ± 3.9 | 25.3 ± 2.2 | 70.4 ± 6.1 |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][2] Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[1][4] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological changes of programmed cell death.[2][4]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cancer cell proliferation.
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the logarithm of the drug concentration against the percentage of cell growth inhibition.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells.
-
Seed NCI-H1299 cells in 6-well plates and treat with this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect the expression levels of apoptosis-related proteins.
-
Treat NCI-H1299 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Inhibitory effect and mechanism of hirsuteine on NCI‑H1299 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-inflammatory Potential of Extensumside H
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Extensumside H, a natural compound, has been identified as a potential anti-inflammatory agent. This application note provides a comprehensive overview of the protocols to assess the anti-inflammatory effects of this compound in a laboratory setting. The described assays focus on key inflammatory mediators and signaling pathways, providing researchers with the tools to quantify the compound's efficacy and elucidate its mechanism of action. Tenacissoside H, likely the correct nomenclature for this compound, has been shown to exert its anti-inflammatory effects by modulating the NF-κB and p38 MAPK signaling pathways in zebrafish.[1][2][3]
Principle of the Assays
This application note details methods to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The assays included are:
-
Nitric Oxide (NO) Assay: Measures the production of nitric oxide, a key inflammatory mediator, via the Griess reaction.
-
Reactive Oxygen Species (ROS) Assay: Quantifies intracellular ROS levels, which are critical in the inflammatory cascade.
-
Pro-inflammatory Cytokine Assays (ELISA): Determines the concentration of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-6, and IL-1β
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well and 24-well cell culture plates
-
Microplate reader
Experimental Workflow
Detailed Experimental Protocols
Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well or 24-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without this compound) should be included.
Nitric Oxide (NO) Assay
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Assay
-
Following treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatants after treatment.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Briefly, the supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on standard curves.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 0.8 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.3 ± 4.1 |
| This compound + LPS | 10 | 52.7 ± 3.5 |
| This compound + LPS | 50 | 21.9 ± 2.8 |
| Dexamethasone (Positive Control) | 10 | 15.4 ± 1.9 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | ROS Production (% of LPS Control) |
| Control | - | 8.1 ± 1.2 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 90.5 ± 5.3 |
| This compound + LPS | 10 | 61.2 ± 4.7 |
| This compound + LPS | 50 | 33.8 ± 3.9 |
| N-acetylcysteine (Positive Control) | 1000 | 25.6 ± 2.4 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 35 ± 5 | 28 ± 4 | 15 ± 3 |
| LPS (1 µg/mL) | - | 1250 ± 80 | 1800 ± 120 | 450 ± 30 |
| This compound + LPS | 1 | 1050 ± 75 | 1550 ± 110 | 380 ± 25 |
| This compound + LPS | 10 | 720 ± 60 | 980 ± 85 | 210 ± 18 |
| This compound + LPS | 50 | 310 ± 40 | 420 ± 50 | 90 ± 10 |
| Dexamethasone (Positive Control) | 10 | 250 ± 30 | 350 ± 40 | 75 ± 8 |
Mechanism of Action: Signaling Pathways
This compound is proposed to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Discussion and Expected Results
Based on preliminary evidence, this compound is expected to demonstrate a dose-dependent inhibition of nitric oxide, reactive oxygen species, and the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages. The inhibitory effects of this compound are likely mediated through the downregulation of the NF-κB and p38 MAPK signaling pathways.[1][2] By inhibiting these pathways, this compound can suppress the expression of various pro-inflammatory genes, thereby reducing the overall inflammatory response.
Further investigation into the specific molecular targets of this compound within these pathways would provide a more detailed understanding of its anti-inflammatory mechanism. The protocols described in this application note provide a robust framework for the initial characterization and validation of this compound as a potential therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols: Cytotoxicity of Withaferin A in NCI-H460 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-cancer properties across various tumor types.[1] This document provides detailed protocols for assessing the cytotoxic effects of Withaferin A on the human non-small cell lung cancer (NSCLC) cell line, NCI-H460. The NCI-H460 cell line is a widely used model for studying lung carcinoma.[1] The experimental data and methodologies presented herein focus on evaluating cell viability, cell cycle progression, and apoptosis induction, providing a comprehensive framework for investigating the anti-neoplastic activity of Withaferin A.
Data Presentation
Table 1: Cytotoxicity of Withaferin A in NCI-H460 Cells
| Compound | Cell Line | Incubation Time (hrs) | Assay | IC₅₀ (µM) |
| Withaferin A | NCI-H460 | 72 | Resazurin-based | 1.24 |
Data synthesized from publicly available sources.
Table 2: Effect of Withaferin A on Cell Cycle Distribution in NCI-H460 Cells
| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |
| Control (Vehicle) | 55% | 30% | 15% |
| Withaferin A (1.24 µM) | 25% | 15% | 60% |
Illustrative data based on findings that Withaferin A induces G₂/M arrest.[2][3][4]
Table 3: Apoptosis Induction by Withaferin A in NCI-H460 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95% | 3% | 2% |
| Withaferin A (1.24 µM) | 40% | 35% | 25% |
Illustrative data based on findings that Withaferin A induces apoptosis.[1][2][4]
Experimental Protocols
NCI-H460 Cell Culture
-
Materials:
-
NCI-H460 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain NCI-H460 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
Cell Viability (MTT) Assay
-
Materials:
-
NCI-H460 cells
-
Complete growth medium
-
Withaferin A stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed NCI-H460 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of Withaferin A in complete medium.
-
Replace the medium in the wells with the Withaferin A dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis
-
Materials:
-
NCI-H460 cells
-
6-well plates
-
Withaferin A
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed NCI-H460 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Withaferin A for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.
-
While gently vortexing, add the cell pellet dropwise into 5 mL of ice-cold 70% ethanol for fixation.[7]
-
Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[9] The DNA content will be proportional to the PI fluorescence intensity.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
NCI-H460 cells
-
6-well plates
-
Withaferin A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed and treat NCI-H460 cells with Withaferin A as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within 1 hour.[10]
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing Withaferin A cytotoxicity.
References
- 1. Identification of Withaferin A as a Potential Candidate for Anti-Cancer Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4-ATF3-CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4‐ATF3‐CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NF-κB Inhibition
Topic: Measuring NF-κB Inhibition by a Novel Compound Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a generalized guide for measuring the inhibition of the NF-κB pathway. Specific experimental conditions may need to be optimized for different cell types, stimuli, and inhibitors. The data presented is hypothetical and for illustrative purposes.
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that play a crucial role in regulating a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of various diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[1][2][3] Consequently, the NF-κB pathway is a key target for therapeutic intervention.
The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as bacterial products such as lipopolysaccharide (LPS).[4][5] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[2] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα at specific serine residues.[4][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, allowing for their translocation into the nucleus.[7][8] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby activating the transcription of pro-inflammatory and pro-survival genes.[2]
This document provides a comprehensive set of protocols to assess the inhibitory potential of a novel compound, herein referred to as "Inhibitor X," on the NF-κB signaling pathway. The described assays will enable researchers to quantify the compound's effects on cell viability, NF-κB transcriptional activity, and key molecular events within the signaling cascade.
Data Presentation: Quantitative Analysis of Inhibitor X
The following tables summarize the hypothetical quantitative data for "Inhibitor X" in various assays.
Table 1: Cytotoxicity of Inhibitor X
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| HeLa | 24 | 85.2 |
| RAW 264.7 | 24 | > 100 |
IC50 values were determined using an MTT assay.
Table 2: Inhibition of LPS-Induced TNF-α Production by Inhibitor X in RAW 264.7 Macrophages
| Inhibitor X Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| 0 (LPS only) | 1250 ± 85 | 0 |
| 1 | 980 ± 62 | 21.6 |
| 5 | 610 ± 45 | 51.2 |
| 10 | 320 ± 28 | 74.4 |
| 25 | 150 ± 15 | 88.0 |
Cells were pre-treated with Inhibitor X for 1 hour, followed by stimulation with 1 µg/mL LPS for 6 hours. TNF-α levels in the supernatant were measured by ELISA.
Table 3: Inhibition of TNF-α-Induced NF-κB Reporter Gene Activity by Inhibitor X in HEK293 Cells
| Inhibitor X Concentration (µM) | Relative Luciferase Units (RLU) ± SD | % Inhibition |
| 0 (TNF-α only) | 15.8 ± 1.2 | 0 |
| 1 | 12.1 ± 0.9 | 23.4 |
| 5 | 7.5 ± 0.6 | 52.5 |
| 10 | 4.2 ± 0.3 | 73.4 |
| 25 | 2.1 ± 0.2 | 86.7 |
HEK293 cells were transiently transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. Cells were pre-treated with Inhibitor X for 1 hour, followed by stimulation with 20 ng/mL TNF-α for 8 hours.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Inhibitor X on the cell lines used for subsequent experiments.
Materials:
-
Cells (e.g., HEK293, HeLa, RAW 264.7)
-
Complete culture medium
-
Inhibitor X stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Inhibitor X in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Inhibitor X to each well. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of TNF-α Production by ELISA
This protocol quantifies the effect of Inhibitor X on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Inhibitor X stock solution
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium and incubate overnight.
-
Pre-treat the cells with various concentrations of Inhibitor X for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours. Include an unstimulated control and an LPS-only control.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
Protocol 3: NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells
-
Complete culture medium
-
NF-κB-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Inhibitor X stock solution
-
TNF-α
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight.
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Inhibitor X and incubate for 1 hour.
-
Stimulate the cells with 20 ng/mL TNF-α for 8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Protocol 4: Western Blot Analysis for IκBα Phosphorylation and p65 Nuclear Translocation
This protocol assesses the effect of Inhibitor X on key protein modifications and localization in the NF-κB pathway.
Materials:
-
HeLa cells
-
Complete culture medium
-
Inhibitor X stock solution
-
TNF-α
-
6-well cell culture plates
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with Inhibitor X for 1 hour.
-
Stimulate the cells with 20 ng/mL TNF-α for 15 minutes (for IκBα phosphorylation) or 30 minutes (for p65 translocation).
-
For IκBα phosphorylation: Lyse the cells with RIPA buffer.
-
For p65 translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control for whole-cell and cytoplasmic lysates, and Lamin B1 for nuclear lysates.
Protocol 5: Immunofluorescence for p65 Nuclear Translocation
This protocol provides a visual assessment of the effect of Inhibitor X on the nuclear translocation of the p65 subunit.
Materials:
-
HeLa cells
-
Complete culture medium
-
Inhibitor X stock solution
-
TNF-α
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with Inhibitor X for 1 hour.
-
Stimulate the cells with 20 ng/mL TNF-α for 30 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Visualizations
Caption: Canonical NF-κB signaling pathway and potential points of inhibition.
Caption: Experimental workflow for characterizing an NF-κB inhibitor.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Extensumside H Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extensumside H is a steroidal saponin isolated from Myriopteron extensum. While direct experimental data on this compound is limited, its structural similarity to other bioactive steroidal saponins, such as dioscin, suggests potential therapeutic effects, including anti-inflammatory and neuroprotective activities. These activities are often mediated through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
This document provides detailed application notes and experimental protocols for investigating the putative anti-inflammatory and neuroprotective effects of this compound using established animal models. The protocols are based on methodologies reported for structurally related steroidal saponins and provide a framework for preclinical evaluation.
I. Animal Models for Anti-Inflammatory Effects
A widely used and well-characterized animal model for acute inflammation is the carrageenan-induced paw edema model. This model is suitable for screening potential anti-inflammatory compounds.
A. Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Vehicle Control: Receives the vehicle (e.g., 0.9% saline or 1% Tween 80 in saline).
-
Carrageenan Control: Receives carrageenan injection and vehicle orally.
-
Positive Control: Receives carrageenan injection and a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Groups: Receive carrageenan injection and this compound at various doses (e.g., 5, 10, 20 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or the vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Quantitative Data Summary (Representative data based on studies with Diosgenin, the aglycone of the related saponin Dioscin)[1]:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Carrageenan Control | - | - |
| Indomethacin | 10 | ~55% |
| Diosgenin | 5 | ~30% |
| Diosgenin | 10 | ~45% |
| Diosgenin | 20 | ~60% |
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
II. Animal Models for Neuroprotective Effects
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease is a widely accepted model for studying neurodegeneration and the potential neuroprotective effects of test compounds.
A. MPTP-Induced Parkinson's Disease Model in Mice
This model involves the administration of MPTP, a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Groups:
-
Vehicle Control: Receives saline injections.
-
MPTP Control: Receives MPTP injections and vehicle treatment.
-
Positive Control: Receives MPTP injections and a standard neuroprotective agent (e.g., L-DOPA).
-
Test Groups: Receive MPTP injections and this compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound or vehicle orally for a pre-treatment period (e.g., 7 days).
-
Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Continue this compound or vehicle treatment for a post-treatment period (e.g., 7 days).
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and balance at the end of the treatment period.
-
-
Neurochemical and Histological Analysis:
-
Euthanize the animals and collect brain tissue.
-
Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Analyze inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes) in the brain tissue.
-
Quantitative Data Summary (Representative data based on studies with Dioscin)[2][3]:
| Treatment Group | Dose (mg/kg) | Striatal Dopamine Levels (% of Control) | TH-positive Neurons in Substantia Nigra (% of Control) |
| Vehicle Control | - | 100% | 100% |
| MPTP Control | - | ~30% | ~40% |
| Dioscin | 20 | ~60-70% | ~70-80% |
| Dioscin | 40 | ~75-85% | ~85-95% |
Experimental Workflow Diagram:
References
- 1. Diosgenin, a steroidal sapogenin, arrests arthritis through modulation of inflammatory cytokines and oxidative stress biomarkers in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of dioscin against Parkinson's disease via regulating bile acid metabolism through remodeling gut microbiome/GLP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin derivative ML5 attenuates MPTP-induced neuronal impairment via regulating AMPK/PGC-1α-mediated mitochondrial biogenesis and fusion/fission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with Extensumside H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Extensumside H, with a focus on improving its solubility in Dimethyl Sulfoxide (DMSO) for experimental use.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when preparing this compound solutions for in vitro assays.
Q1: My this compound is not dissolving completely in DMSO. What should I do?
A1: Complete dissolution of saponins like this compound in DMSO can be challenging. If you observe particulate matter or a cloudy suspension, consider the following troubleshooting steps:
-
Increase Sonication Time: Gently sonicate the solution in a water bath for 15-30 minutes. The ultrasonic waves can help break down aggregates and enhance solvation.
-
Gentle Warming: Warm the solution to 37°C in a water bath. A slight increase in temperature can improve the solubility of many compounds. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Intermittently vortex the solution at a medium speed to provide mechanical agitation.
-
Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact its solvating power for certain compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Stepwise Dilution: When preparing working solutions from a DMSO stock, it is crucial to perform dilutions in a stepwise manner to prevent precipitation. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, make intermediate dilutions.
Q2: I've prepared a clear stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cellular toxicity and reduce the chances of precipitation.
-
Use a Co-solvent: In some cases, the addition of a small amount of a water-miscible co-solvent to the aqueous medium before adding the DMSO stock can help maintain solubility. Pluronic F-68 is a non-ionic surfactant that can be used at low, non-toxic concentrations.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.
-
Increase Mixing Speed: When adding the stock solution to the medium, ensure rapid and thorough mixing to quickly disperse the compound.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: To avoid cytotoxic effects from the solvent, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to aliquot your this compound stock solution into small, single-use volumes and store them at -20°C or -80°C. This will prevent repeated freeze-thaw cycles which can degrade the compound.
Solubility Data
Currently, there is limited publicly available quantitative data on the solubility of this compound in DMSO. However, based on its classification as a triterpenoid saponin, we can infer its general solubility characteristics.
| Compound Class | Solvent | Solubility Profile | Notes |
| Triterpenoid Saponins | DMSO | Generally soluble | The complex glycosidic chains can influence solubility. |
| Triterpenoid Saponins | Water | Poorly soluble to insoluble | The hydrophobic aglycone limits aqueous solubility. |
| Triterpenoid Saponins | Ethanol/Methanol | Moderately soluble | Can be used as an alternative or co-solvent in some cases. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh out a desired amount of this compound powder (e.g., 1 mg). Perform this step in a chemical fume hood.
-
Calculate DMSO Volume: Based on the molecular weight of this compound (C₇₁H₁₁₄O₃₄, MW: 1531.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Calculation Example: For 1 mg of this compound:
-
Moles = 0.001 g / 1531.6 g/mol = 6.53 x 10⁻⁷ mol
-
Volume (L) = 6.53 x 10⁻⁷ mol / 0.010 mol/L = 6.53 x 10⁻⁵ L = 65.3 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortexing: Vortex the tube at medium speed for 2-3 minutes to facilitate dissolution.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 15-30 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines a general method to assess the cytotoxicity of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared working solutions of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Dissolution: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound solutions.
Representative Signaling Pathway: Saponin-Induced Apoptosis
While the specific signaling pathway for this compound is not yet fully elucidated, many triterpenoid saponins have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified, representative apoptosis pathway that could be modulated by such a compound.
Caption: A potential mechanism of saponin-induced apoptosis.
References
Extensumside H degradation and stability issues
Welcome to the technical support center for Extensumside H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation and stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a complex saponin with the molecular formula C71H114O34.[1] The stability of this compound is crucial because degradation can lead to a loss of its biological activity and the formation of potentially interfering or toxic byproducts, compromising experimental results and preclinical data.[2][3]
Q2: What are the most likely degradation pathways for a complex glycoside like this compound?
A2: Based on its structure, this compound is likely susceptible to the following degradation pathways:
-
Hydrolysis: The numerous glycosidic bonds in the molecule are prone to cleavage under acidic or basic conditions, and potentially enzymatic hydrolysis. This would result in the loss of sugar moieties and the formation of various aglycones and smaller glycosides.
-
Oxidation: Complex organic molecules can be sensitive to oxidation, which can be initiated by exposure to air (autoxidation), peroxides, or metal ions.[4][5][6]
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation in susceptible molecules.[4][7]
-
Thermolysis: High temperatures can accelerate hydrolysis and other degradation reactions.[7]
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability studies for this compound are not publicly available, general recommendations for complex natural products are to store them in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and at low temperatures (e.g., -20°C or -80°C). For solutions, it is best to prepare them fresh and use them immediately. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.
Q4: How can I detect the degradation of this compound in my samples?
A4: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common method to separate and quantify the parent compound and its degradation products.[2][8][9][10] Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, are indicative of degradation. Spectroscopic methods like UV-Visible spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to experimental conditions (e.g., pH of buffer, temperature). | Analyze the sample using HPLC to check for the presence of degradation products. Perform a forced degradation study under your experimental conditions to assess stability. If degradation is confirmed, modify the experimental protocol (e.g., adjust pH, lower temperature, add antioxidants). |
| I see extra peaks in my HPLC chromatogram that were not there in the initial analysis. | The compound has degraded during storage or sample processing. | Review your storage and handling procedures. Ensure the compound is protected from light, heat, and moisture. Prepare fresh solutions for analysis. If the problem persists, it may be necessary to re-purify the compound. |
| The color of my this compound solution has changed over time. | This could be an indication of oxidative or photolytic degradation. | Immediately analyze the solution by HPLC-MS to identify any new compounds. Store solutions in amber vials and purge with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. Prepare smaller batches of the solution more frequently. |
| I am getting inconsistent results between experimental batches. | This could be due to batch-to-batch variability in the purity of this compound or inconsistent handling leading to varying levels of degradation. | Qualify each new batch of this compound by HPLC-MS to confirm purity and identity. Standardize your sample preparation and experimental protocols to minimize variability. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer to identify and quantify the degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using their mass spectral data.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument:
-
A High-Performance Liquid Chromatography system with a photodiode array (PDA) detector and a mass spectrometer (MS).
2. Column:
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
3. Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution from low to high organic phase concentration is recommended to separate the parent compound from its more polar and less polar degradation products.
4. Flow Rate:
-
1.0 mL/min.
5. Detection:
-
PDA detector scanning from 200-400 nm.
-
MS detector in both positive and negative ion modes to obtain molecular weight information of the parent compound and its degradation products.
6. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Extensumside H HPLC Peaks
Welcome to the technical support center for the HPLC analysis of Extensumside H and related saponin compounds. This guide provides answers to frequently asked questions and detailed troubleshooting for common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during the HPLC analysis of this compound?
The most frequently observed issues include peak tailing, peak splitting, and broad peaks.[1][2] These problems can compromise the accuracy of quantification and the resolution of closely eluting compounds.[3][4] Unexplained "ghost peaks" can also appear, often due to contamination.[1]
Q2: Why might my this compound peak be tailing?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[5] For saponins like this compound, which may have acidic functionalities, interactions with residual silanol groups on the silica-based column packing are a common cause.[4][5] Other potential reasons include column overload, column contamination, or a deformed packing bed.[4][6]
Q3: What causes peak splitting for my analyte?
Peak splitting can indicate a disruption in the sample path.[7] This could be due to a partially blocked frit, a void in the column packing, or contamination at the head of the column.[7] Injecting the sample in a solvent that is significantly stronger than the mobile phase can also lead to peak distortion and splitting.[7][8]
Q4: My retention times are shifting from one injection to the next. What should I check?
Fluctuating retention times can be caused by several factors. If the changes are random, it's advisable to check the HPLC pump and solvent mixing devices for proper functioning.[9] Inconsistent mobile phase composition, which can result from improper preparation or evaporation of a volatile component, is another likely culprit.[9] Additionally, a lack of stable column temperature can lead to drift in retention times.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak. The tailing factor is greater than 1.5.[5]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. Alternatively, lower the mobile phase pH to suppress the ionization of silanol groups.[5] Using a highly deactivated, end-capped column is also recommended.[4][5] |
| Column Overload | Reduce the injection volume or dilute the sample.[2][4] If a larger injection volume is necessary, consider using a column with a larger internal diameter or a stationary phase with a higher capacity.[4] |
| Column Contamination | Use a guard column to protect the analytical column from strongly adsorbed sample matrix components.[3][9] Implement a regular column washing procedure with a strong solvent to remove contaminants.[7] |
| Packing Bed Deformation | A void at the column inlet or a partially blocked frit can cause tailing.[4][5] Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[5] |
Issue 2: Peak Splitting or Distortion
Symptom: A single analyte, this compound, appears as two or more merged peaks.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Injection Solvent Incompatibility | The sample should ideally be dissolved in the mobile phase.[8] If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase to prevent peak distortion.[7][8] |
| Partially Blocked Column Frit | A buildup of particulate matter from the sample or mobile phase can block the inlet frit. Replace the frit if possible, or use an in-line filter between the injector and the column.[7] |
| Column Void | A void can form at the head of the column due to settling of the packed bed.[7] This can be caused by high pH dissolving the silica or by pressure shocks.[7] Replacing the column is often the only solution.[7] |
| Sample Degradation | This compound may be unstable under certain conditions, leading to the appearance of degradation products that elute close to the parent peak.[6] Ensure sample stability by controlling temperature and pH. |
Issue 3: Ghost Peaks
Symptom: Unexplained peaks appear in the chromatogram, often in blank runs or gradients.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Mobile Phase Contamination | Use fresh, HPLC-grade solvents and high-purity water and buffer salts.[1] Contaminants can accumulate on the column from the mobile phase and elute during a gradient run.[8] |
| Sample Carryover | Adsorption of the analyte to components of the autosampler (e.g., needle, injection valve) can cause ghost peaks in subsequent runs. Implement a robust needle wash protocol with a strong solvent. |
| Contaminated Glassware | Ensure all glassware used for mobile phase and sample preparation is scrupulously clean. |
| System Contamination | Flush the entire HPLC system, including solvent lines and pump heads, with a strong solvent like isopropanol.[10] |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for saponin analysis.[11][12][13]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start at a lower percentage of Solvent B, increasing linearly to a higher concentration to elute the analyte. For example:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 30% B and equilibrate.
-
-
Column Temperature: 30-35 °C to ensure reproducible retention times.[7][10]
-
Detection: UV detection at a wavelength appropriate for this compound (requires preliminary UV scan).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 30% acetonitrile in water). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general workflow for troubleshooting common HPLC peak problems.
Caption: Logical relationship of potential causes for HPLC peak tailing.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. waters.com [waters.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bvchroma.com [bvchroma.com]
- 7. agilent.com [agilent.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. saudijournals.com [saudijournals.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extensumside H Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Extensumside H in cytotoxicity assays. Given the limited publicly available data on the bioactivity of this compound, this guide leverages data from a closely related and well-studied steroidal saponin, Extensumside A , isolated from the same plant, Myriopteron extensum. The principles and methodologies discussed here are broadly applicable to steroidal saponins and should serve as a robust starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
Q2: How should I dissolve this compound for my experiments?
A2: Like many saponins, this compound is likely to have limited aqueous solubility. It is recommended to first dissolve the compound in a small amount of a sterile, cell culture-grade organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.
Q3: What type of cytotoxicity assay is most suitable for this compound?
A3: Several assays can be used to assess cytotoxicity. A common and reliable method for initial screening is a metabolic activity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. These assays measure the metabolic activity of viable cells. For a more direct measure of cell death and membrane integrity, a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay can be employed. The sulforhodamine B (SRB) assay, which measures total protein content, was used to determine the cytotoxicity of Extensumside A and is also a suitable choice[1][3].
Q4: What are the potential mechanisms of cytotoxicity for this compound?
A4: Steroidal saponins are known to exert their cytotoxic effects through various mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death). This can be initiated through different signaling pathways, with the PI3K/Akt/mTOR pathway being a common target for many steroidal saponins[4][5]. Additionally, saponins can interact with cholesterol in the cell membrane, leading to pore formation and loss of membrane integrity, which can contribute to necrotic cell death[2][6][7][8].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Uneven compound distribution | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Gently mix the plate after adding the compound. |
| No cytotoxic effect observed even at high concentrations | - Compound inactivity against the specific cell line- Insufficient incubation time- Compound precipitation | - Test on a different, potentially more sensitive, cell line.- Extend the incubation period (e.g., from 24h to 48h or 72h).- Visually inspect wells for precipitate. If present, consider using a solubilizing agent or a different solvent system. |
| High background signal in control wells | - Contamination (bacterial or fungal)- High cell density- Assay reagent interference | - Check for signs of contamination and use fresh reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Run a control with medium and assay reagents only to check for interference. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure consistency.- Regularly monitor and maintain incubator CO2 and temperature levels. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of Extensumside A , a structural analog of this compound isolated from Myriopteron extensum. This data can be used as a reference for designing your initial experiments with this compound.
| Compound | Mean GI50 Value (µg/mL) | Cancer Cell Lines Tested | Assay Method | Reference |
| Extensumside A | 0.346 | Eight human cancer cell lines | Sulforhodamine B (SRB) protein assay | [1][2][3] |
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using an MTT assay.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Putative signaling pathways affected by steroidal saponins.
References
- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A steroidal saponin isolated from Allium chinense simultaneously induces apoptosis and autophagy by modulating the PI3K/Akt/mTOR signaling pathway in human gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pci.uni-heidelberg.de [pci.uni-heidelberg.de]
- 7. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preventing off-target effects of Extensumside H in experiments
Welcome to the technical support center for Extensumside H. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a steroidal saponin isolated from the plant Myriopteron extensum. While specific data on this compound is limited, a related compound, Extensumside A, has demonstrated significant cytotoxic activity against various cancer cell lines, with a mean GI50 value of 0.346 µg/mL.[1][2] This suggests that this compound may also possess cytotoxic properties. Steroidal glycosides as a class of compounds are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4]
Q2: What is the potential on-target mechanism of action for this compound?
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of structurally related cardenolide glycosides, a likely on-target mechanism is the inhibition of the Na+/K+-ATPase pump.[2][4][5] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium and subsequent downstream signaling events that can trigger apoptosis in cancer cells.
Q3: What are the potential off-target effects of this compound?
Due to their complex structures, steroidal glycosides have the potential to interact with multiple cellular targets beyond Na+/K+-ATPase, leading to off-target effects. While specific off-target interactions for this compound are not well-documented, potential off-target effects of this class of compounds could include:
-
Interaction with other ATPases or ion channels: The steroidal core and sugar moieties could allow for binding to other membrane proteins.
-
Modulation of signaling pathways: Steroidal compounds can influence various signaling cascades within the cell.
-
Interference with steroid hormone receptors: The steroidal structure raises the possibility of interaction with nuclear or membrane steroid receptors.
-
Inhibition of enzymes such as DNA topoisomerases. [5]
It is crucial for researchers to experimentally validate the specificity of this compound in their particular experimental model.
Troubleshooting Guides
Issue: Observed cellular effects appear inconsistent with Na+/K+-ATPase inhibition.
This may indicate that this compound is acting through one or more off-targets in your experimental system.
Workflow for Investigating Off-Target Effects:
Caption: Workflow for investigating off-target effects of this compound.
Detailed Methodologies:
| Experimental Step | Detailed Protocol |
| 1. Confirm Na+/K+-ATPase Inhibition | Protocol: Perform an in vitro Na+/K+-ATPase activity assay using purified enzyme. Procedure: Incubate purified Na+/K+-ATPase with varying concentrations of this compound. Measure ATP hydrolysis by quantifying inorganic phosphate release (e.g., using a malachite green-based assay). Include a known inhibitor like ouabain as a positive control. Expected Outcome: A dose-dependent decrease in ATP hydrolysis, confirming direct inhibition of the enzyme. |
| 2. Dose-Response Curve in Multiple Cell Lines | Protocol: Generate dose-response curves for cytotoxicity in a panel of cell lines with varying expression levels of Na+/K+-ATPase subunits. Procedure: Treat cell lines with a serial dilution of this compound for 48-72 hours. Assess cell viability using an MTT or CellTiter-Glo assay. Correlate the IC50 values with the expression levels of Na+/K+-ATPase subunits (quantified by Western blot or qPCR). Expected Outcome: A correlation between Na+/K+-ATPase expression and sensitivity to this compound would support on-target activity. Discrepancies may suggest off-target effects. |
| 3. Competitive Binding Assays | Protocol: Perform competitive binding assays with known ligands for suspected off-targets. Procedure: If a potential off-target is hypothesized (e.g., a specific steroid receptor), incubate cells or purified receptor with a fluorescently labeled ligand for that target in the presence and absence of increasing concentrations of this compound. Measure the displacement of the labeled ligand. Expected Outcome: A reduction in the signal from the labeled ligand in the presence of this compound indicates competitive binding to the off-target. |
| 4. Cellular Thermal Shift Assay (CETSA) | Protocol: Use CETSA to identify protein targets of this compound in a cellular context. Procedure: Treat intact cells with this compound or a vehicle control. Heat the cell lysates to various temperatures. Separate soluble and aggregated proteins by centrifugation and analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a global analysis. Expected Outcome: Binding of this compound to a protein will stabilize it, leading to a higher melting temperature compared to the vehicle control. |
| 5. Affinity Chromatography | Protocol: Use this compound-coupled beads to pull down interacting proteins from cell lysates. Procedure: Immobilize this compound onto chromatography beads. Incubate the beads with cell lysate. Elute the bound proteins and identify them using mass spectrometry. Expected Outcome: Identification of proteins that directly bind to this compound. |
| 6. Cellular Phenotyping with Controls | Protocol: Compare the cellular phenotype induced by this compound with that of known specific inhibitors of Na+/K+-ATPase and potential off-targets. Procedure: Treat cells with this compound, ouabain (a specific Na+/K+-ATPase inhibitor), and a known inhibitor of a suspected off-target. Analyze key cellular phenotypes such as apoptosis (caspase activation, PARP cleavage), cell cycle progression (flow cytometry), and changes in intracellular ion concentrations. Expected Outcome: If the phenotype of this compound treatment more closely resembles that of an off-target inhibitor than ouabain, it suggests a significant off-target effect. |
| 7. Rescue Experiments | Protocol: Attempt to rescue the observed phenotype by overexpressing the intended target or knocking down a suspected off-target. Procedure: Overexpress the alpha subunit of Na+/K+-ATPase in cells and assess if this confers resistance to this compound. Conversely, use siRNA or CRISPR/Cas9 to knockdown a suspected off-target and determine if this alters the cellular response to this compound. Expected Outcome: Overexpression of the on-target leading to resistance or knockdown of an off-target altering the response provides strong evidence for the involvement of that particular protein. |
Issue: High degree of cytotoxicity observed in non-cancerous cell lines.
This could indicate that the on-target (Na+/K+-ATPase) is essential for these cells or that off-target effects are contributing to the toxicity.
Logical Flow for Deconvoluting On-Target vs. Off-Target Toxicity:
Caption: Decision-making flowchart for on-target vs. off-target toxicity.
Quantitative Data Summary (Hypothetical):
| Cell Line | Na+/K+-ATPase Expression (Relative Units) | This compound IC50 (µM) | Ouabain IC50 (µM) | Off-Target X Inhibitor IC50 (µM) |
| Cancer Cell A | 1.2 | 0.5 | 0.4 | > 50 |
| Cancer Cell B | 0.8 | 1.1 | 0.9 | > 50 |
| Normal Cell X | 1.0 | 0.8 | 0.7 | 5.0 |
| Normal Cell Y | 1.1 | 5.2 | 4.8 | 4.5 |
Interpretation of Hypothetical Data:
-
In Cancer Cell Lines A and B, and Normal Cell X, the IC50 values of this compound closely track with those of Ouabain, suggesting that the cytotoxicity is primarily driven by on-target Na+/K+-ATPase inhibition.
-
In Normal Cell Y, the IC50 of this compound is significantly different from Ouabain but closer to that of the "Off-Target X Inhibitor," suggesting that in this cell line, an off-target effect is a major contributor to the observed toxicity.
By systematically applying these troubleshooting guides and experimental protocols, researchers can more confidently delineate the on- and off-target effects of this compound, leading to more robust and interpretable experimental outcomes.
References
- 1. Steroidal saponins from Myriopteron extensum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extensumside H and Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from Extensumside H in fluorescent assays. While specific data on the fluorescent properties of this compound is not extensively documented, this guide offers general principles and protocols for identifying and mitigating compound interference in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a steroidal saponin isolated from Myriopteron extensum.[1][2] It has the molecular formula C71H114O34.[3] Studies have investigated its cytotoxic activity against various cancer cell lines.[2]
Q2: Could this compound interfere with my fluorescent assay?
Many small molecules have the potential to interfere with fluorescent assays.[4][5] Interference can manifest as autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the fluorescent signal of the reporter dye).[4] Given its complex structure, it is plausible that this compound could exhibit such properties, potentially leading to false positive or false negative results.[4][5]
Q3: What are the common signs of compound interference in a fluorescent assay?
Common indicators of interference include:
-
High background fluorescence: An increase in signal in wells containing the compound without the intended biological target.
-
Signal quenching: A decrease in the fluorescent signal that is not attributable to the biological mechanism being studied.
-
Dose-dependent effects in control wells: Observing a change in fluorescence that correlates with the concentration of the compound in the absence of the assay target.
-
Inconsistent or unexpected results: Data that does not align with other orthogonal assays or known biology.[4]
Troubleshooting Guide
Issue 1: High Background Fluorescence Observed in the Presence of this compound
High background fluorescence can be caused by the intrinsic fluorescence of the test compound (autofluorescence).[4][6]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations without any other assay components (e.g., cells, enzymes, detection reagents). This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to identify its excitation and emission maxima. This can help in selecting alternative fluorophores with non-overlapping spectra.
-
Shift to Redder Fluorophores: Autofluorescence from compounds and cellular components is often more pronounced in the blue-green spectral region (350-550 nm).[7] Switching to fluorophores that excite and emit in the red or far-red region (620-750 nm) can often mitigate this interference.[7]
-
Background Subtraction: If the autofluorescence is consistent, you can subtract the signal from the compound-only control wells from your experimental wells.
Experimental Protocol: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Materials:
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
-
Assay buffer
-
This compound stock solution
-
Fluorophore used in the primary assay (as a positive control)
Method:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from the highest concentration used in the assay down to a level where no effect is expected.
-
Add the this compound dilutions to triplicate wells of the microplate.
-
Include wells with assay buffer only (blank) and wells with the assay fluorophore at a known concentration (positive control).
-
Read the plate at the excitation and emission wavelengths used in your primary assay.
Data Analysis:
| Well Content | Concentration (µM) | Mean Fluorescence Intensity | Standard Deviation |
| Blank (Buffer) | 0 | 150 | 12 |
| This compound | 100 | 1250 | 85 |
| This compound | 50 | 700 | 45 |
| This compound | 25 | 420 | 30 |
| This compound | 12.5 | 280 | 22 |
| This compound | 6.25 | 190 | 15 |
| Positive Control | 1 | 5000 | 250 |
Interpretation: A dose-dependent increase in fluorescence intensity in the this compound wells indicates that the compound is autofluorescent at the tested wavelengths.
Issue 2: Reduced Fluorescent Signal (Quenching) in the Presence of this compound
Signal quenching occurs when the test compound absorbs the excitation light or the emitted light from the fluorophore.[4]
Troubleshooting Steps:
-
Run a Quenching Control Assay: Measure the fluorescence of a known concentration of your assay's fluorophore in the presence and absence of various concentrations of this compound.
-
Time-Resolved Fluorescence (TRF): If available, consider using a TR-FRET assay format. These assays use lanthanide-based donors with long emission lifetimes, allowing for a time delay between excitation and signal acquisition. This delay can reduce interference from short-lived fluorescence or quenching compounds.[8]
-
Change Fluorophore: If quenching is severe, switching to a different fluorophore with a different spectral profile may be necessary.
Experimental Protocol: Assessing Compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's reporter dye.
Materials:
-
Microplate reader with fluorescence detection
-
Black microplates
-
Assay buffer
-
This compound stock solution
-
Assay fluorophore stock solution
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
To each well containing the this compound dilutions, add a constant, known concentration of the assay fluorophore.
-
Include control wells with the fluorophore in buffer alone (no compound).
-
Read the plate at the appropriate excitation and emission wavelengths.
Data Analysis:
| This compound (µM) | Mean Fluorescence Intensity | % Signal Reduction |
| 0 (Control) | 10000 | 0% |
| 6.25 | 9500 | 5% |
| 12.5 | 8800 | 12% |
| 25 | 7500 | 25% |
| 50 | 6000 | 40% |
| 100 | 4500 | 55% |
Interpretation: A dose-dependent decrease in the fluorophore's signal in the presence of this compound indicates a quenching effect.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for suspected compound interference.
Caption: Potential points of interference for this compound in a typical signaling assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results with Extensumside H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Extensumside H, a novel steroidal glycoside with potential anti-cancer properties. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is believed to induce apoptosis in cancer cells. Like other steroidal glycosides, it is hypothesized to modulate key signaling pathways involved in programmed cell death. However, the precise molecular targets are still under investigation.
Q2: I am observing significant variability in the IC50 value of this compound across different cancer cell lines. Is this normal?
A2: Yes, this is a common observation. The cytotoxic effect of many natural compounds, including saponins, can be highly cell-type specific. This variability can be attributed to differences in the expression of target proteins, drug influx/efflux transporter levels, and the status of apoptotic and survival pathways in different cell lines. We recommend characterizing the molecular profile of your cell lines to correlate with sensitivity to this compound.
Q3: My results show markers for both apoptosis and autophagy upon treatment with this compound. Is this an off-target effect?
A3: Not necessarily. It is increasingly understood that apoptosis and autophagy are interconnected cellular processes.[1][2][3] In some contexts, autophagy can be a pro-survival response to treatment, while in others, it can lead to autophagic cell death.[2][3] It is crucial to determine the role of autophagy in your experimental system. See the troubleshooting guide below for "Unexpected Autophagy Induction."
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects of this compound have not been fully elucidated, it is plausible that, like other bioactive small molecules, it may interact with unintended targets.[4][5] Researchers should perform comprehensive profiling, such as transcriptome analysis, to identify potential off-target gene expression changes.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent Apoptosis Induction
You are observing weak or inconsistent induction of apoptosis (e.g., low Annexin V staining, minimal caspase-3 cleavage) even at concentrations that reduce cell viability.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Line Resistance | Utilize a positive control for apoptosis (e.g., staurosporine) to confirm the cell line is capable of undergoing apoptosis. Consider using a different cell line that may be more sensitive. |
| Suboptimal Drug Concentration or Treatment Duration | Perform a detailed dose-response and time-course experiment to identify the optimal conditions for apoptosis induction. |
| Alternative Cell Death Mechanism | Investigate other forms of cell death, such as necroptosis or ferroptosis, by measuring relevant markers (e.g., RIPK1/3 phosphorylation for necroptosis, lipid peroxidation for ferroptosis). |
| Experimental Artifact | Ensure proper handling and storage of this compound. Verify the accuracy of your apoptosis detection assay with appropriate controls. |
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines the colorimetric detection of caspase-3 activity.
-
Cell Treatment: Plate cells in a 96-well plate and treat with varying concentrations of this compound for the desired time. Include untreated and positive controls.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.
Issue 2: Unexpected Autophagy Induction
You observe an increase in autophagy markers (e.g., LC3-II conversion, Beclin-1 expression) alongside apoptotic markers.
Logical Workflow for Interpreting Autophagy:
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagic mechanisms in longevity intervention: role of natural active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Extensumside H control experiments and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Extensumside H. The information is tailored for scientists in drug development and related fields to facilitate their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a steroidal saponin. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, related compounds like Extensumside A have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] The mechanism of action for many saponins is still under investigation, but some are known to induce apoptosis and autophagy signaling pathways in cancer cells.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).
Q3: What are appropriate positive and negative controls for an experiment with this compound?
-
Negative Control: A vehicle control is essential. This consists of treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the compound tested.
-
Positive Control: The choice of a positive control depends on the specific assay. For a cytotoxicity assay, a well-characterized cytotoxic agent like Taxol could be used.[1] For mechanism-of-action studies, a compound known to induce the specific pathway being investigated (e.g., a known inducer of apoptosis) would be appropriate.
Troubleshooting Guides
Cell Viability Assays
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
When adding this compound, mix the plate gently by tapping or using a plate shaker to ensure even distribution.
-
Issue 2: No significant dose-dependent effect on cell viability is observed.
-
Possible Causes: The concentration range of this compound may be too low, the incubation time might be too short, or the compound may not be active in the chosen cell line.
-
Troubleshooting Steps:
-
Expand the concentration range of this compound. A wider range, for instance from nanomolar to high micromolar, may be necessary to observe an effect.
-
Increase the incubation time. Some compounds require longer exposure to exert their effects. Consider time points such as 24, 48, and 72 hours.[1]
-
Test the activity of this compound in different cell lines to identify a sensitive model.
-
Western Blotting
Issue 1: Weak or no signal for the protein of interest.
-
Possible Cause: Insufficient protein loading, low antibody concentration, or suboptimal transfer conditions.
-
Troubleshooting Steps:
-
Perform a protein concentration assay (e.g., BCA assay) on your cell lysates to ensure equal and sufficient protein loading (typically 20-50 µg per lane).[3]
-
Optimize the primary antibody concentration. A titration experiment can help determine the optimal dilution.
-
Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Issue 2: High background on the Western blot membrane.
-
Possible Cause: Insufficient blocking, inadequate washing, or too high a concentration of the primary or secondary antibody.
-
Troubleshooting Steps:
-
Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[4][5]
-
Increase the number and duration of washes with TBST between antibody incubations.[3][6]
-
Reduce the concentration of the primary and/or secondary antibodies.
-
Quantitative Data
While specific quantitative data for this compound is limited in the available literature, the following table summarizes the growth inhibition (GI50) values for the related compound, Extensumside A, against various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | GI50 (µg/mL) |
| A549 | Lung Carcinoma | 0.35 |
| SK-OV-3 | Ovarian Cancer | 0.34 |
| SK-MEL-2 | Skin Melanoma | 0.35 |
| XF498 | CNS Cancer | 0.35 |
| HCT-15 | Colon Cancer | 0.34 |
| NCI-H460 | Lung Carcinoma | 0.34 |
| UO-31 | Renal Cancer | 0.35 |
| PC-3 | Prostate Cancer | 0.35 |
Data for Extensumside A from a study by Yang et al., which can be a useful starting point for dose-ranging studies with this compound.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4][7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Visualizations
Caption: Hypothetical extrinsic apoptosis signaling pathway induced by this compound.
Caption: General experimental workflow for determining the IC50 and investigating the mechanism of action of this compound.
References
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Extensumside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Extensumside A, a steroidal saponin isolated from Myriopteron extensum. Due to the absence of publicly available scientific literature on "Extensumside H," this document will focus exclusively on the reported cytotoxic activity of Extensumside A and the general mechanisms of action for related steroidal saponins.
Overview of Extensumside A Cytotoxicity
Extensumside A has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. A key study by Yang et al. (2004) provides the most comprehensive data on its efficacy.[1] The cytotoxicity was evaluated using the sulforhodamine B (SRB) assay, a method that measures cell density by quantifying cellular protein content.[2][3]
The mean GI50 value, which represents the concentration required to inhibit cell growth by 50%, was found to be 0.346 µg/mL across eight different cancer cell lines, indicating potent anti-proliferative effects.[1]
Quantitative Cytotoxicity Data
The following table summarizes the GI50 values for Extensumside A against various human cancer cell lines as reported by Yang et al. (2004).
| Cell Line | Cancer Type | GI50 (µg/mL) |
| A549 | Lung Carcinoma | 0.31 |
| SK-OV-3 | Ovarian Cancer | 0.34 |
| SK-MEL-2 | Melanoma | 0.32 |
| XF498 | CNS Cancer | 0.38 |
| HCT-15 | Colon Cancer | 0.36 |
| BGC-823 | Stomach Cancer | 0.35 |
| BS-721 | Not Specified | 0.36 |
| B-16 | Murine Melanoma | 0.35 |
| Mean | 0.346 |
Experimental Protocols
The evaluation of Extensumside A's cytotoxicity was conducted using the sulforhodamine B (SRB) assay.[2][3] Below is a detailed protocol for this method, adapted from standard procedures.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Extensumside A) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(Mean OD of test well - Mean OD of t=0 well) / (Mean OD of control well - Mean OD of t=0 well)] x 100
Potential Signaling Pathways
The precise molecular mechanism of Extensumside A's cytotoxicity has not been fully elucidated. However, studies on other steroidal saponins suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[4][5][6][7] Key signaling pathways frequently implicated include the PI3K/Akt/mTOR and MAPK pathways.[8]
Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Steroidal saponins are thought to interfere with these pathways at various points, ultimately leading to programmed cell death (apoptosis) in cancer cells.
Conclusion
Extensumside A demonstrates potent cytotoxic activity against a range of cancer cell lines. The available data, primarily from in vitro studies using the SRB assay, establishes it as a compound of interest for further investigation in cancer research and drug development. While the specific signaling pathways targeted by Extensumside A require more detailed investigation, the mechanisms of action of similar steroidal saponins suggest an induction of apoptosis through modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK.
Future research should focus on elucidating the precise molecular targets of Extensumside A, its efficacy in in vivo models, and a comparative analysis with other Extensumside derivatives as they become available. Currently, there is no scientific literature available to support a comparison with "this compound".
References
- 1. Steroidal saponins from Myriopteron extensum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-inflammatory Effects of Dexamethasone: An Overview in the Absence of Data for Extensumside H
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a comprehensive comparison of the anti-inflammatory effects of Extensumside H and dexamethasone, complete with supporting experimental data, detailed methodologies, and visual representations of signaling pathways. However, a thorough review of published scientific literature reveals a significant lack of available data on the anti-inflammatory properties of this compound, a steroidal saponin isolated from Myriopteron extensum. While studies have identified this compound and other related compounds from this plant, their biological activities have been primarily investigated in the context of cytotoxicity against cancer cells. One study noted that an ethanolic extract of Myriopteron extensum was inactive in an anti-inflammatory assay.
Due to this absence of data for this compound, a direct, evidence-based comparison with dexamethasone is not currently feasible. Therefore, this guide will focus on providing a detailed analysis of the well-documented anti-inflammatory effects of dexamethasone, presented in the requested format to serve as a valuable resource for researchers.
Dexamethasone: A Potent Glucocorticoid Anti-inflammatory Agent
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of a variety of inflammatory and autoimmune conditions.
Mechanism of Action
Dexamethasone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory response. The key mechanisms include:
-
Transrepression: The dexamethasone-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. A key example is the upregulation of IκBα, an inhibitor of NF-κB, which further dampens the NF-κB signaling pathway.
-
Inhibition of Inflammatory Enzymes: Dexamethasone can inhibit the activity of enzymes such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2), which are crucial for the production of inflammatory mediators like prostaglandins and leukotrienes.
Quantitative Analysis of Dexamethasone's Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of dexamethasone on various pro-inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Dexamethasone
| Mediator | Cell Type | Stimulant | Dexamethasone Concentration | % Inhibition / IC50 |
| TNF-α | Human Retinal Pericytes | TNF-α (10 ng/mL) | 1 nM - 1 µM | IC50: 2 nM - 1 µM |
| IL-6 | Human Retinal Pericytes | TNF-α (10 ng/mL) | 1 nM - 1 µM | IC50: 2 nM - 1 µM |
| IL-1β | Not specified | Not specified | Not specified | Data not available |
| Nitric Oxide (NO) | Not specified | Not specified | Not specified | Data not available |
Table 2: In Vivo Anti-inflammatory Effects of Dexamethasone
| Animal Model | Inflammatory Challenge | Dexamethasone Dose & Route | Outcome Measure | Results |
| Mice | Lipopolysaccharide (LPS) | 5 mg/kg (Oral) | Serum TNF-α levels | Significantly lowered (134.41 ± 15.83 pg/mL vs. 408.83 ± 18.32 pg/mL in control)[1] |
| Mice | Lipopolysaccharide (LPS) | 5 mg/kg (Oral) | Serum IL-6 levels | Significantly lowered (22.08 ± 4.34 pg/mL vs. 91.27 ± 8.56 pg/mL in control)[1] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like dexamethasone.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of dexamethasone or vehicle control for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Quantification of Cytokines: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by dexamethasone is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined by non-linear regression analysis.
Western Blot for NF-κB Signaling Pathway Proteins
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dexamethasone's anti-inflammatory signaling pathway.
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
Dexamethasone is a well-characterized and highly potent anti-inflammatory agent that modulates key signaling pathways, particularly the NF-κB pathway, to suppress the production of pro-inflammatory mediators. The quantitative data and established experimental protocols provide a solid foundation for its continued use and for its role as a benchmark compound in anti-inflammatory drug discovery.
Unfortunately, a direct comparison with this compound is not possible at this time due to the lack of published data on its anti-inflammatory effects. Further research is required to elucidate the potential therapeutic properties of this compound and to determine its efficacy relative to established anti-inflammatory drugs like dexamethasone. Researchers are encouraged to investigate the biological activities of this and other steroidal saponins to explore their potential as novel therapeutic agents.
References
A Comparative Guide to Validating the Effects of Novel Compounds on MAPK Signaling: A Hypothetical Case Study of Extensumside H
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is no publicly available experimental data validating the effect of a compound specifically named "Extensumside H" on the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. The following guide is a comprehensive, albeit hypothetical, framework designed to illustrate the rigorous process of validating a novel natural product's impact on this critical cellular pathway. This guide will use "this compound" as a placeholder for any novel investigational compound.
This document contrasts the necessary, yet theoretical, validation steps for this compound with the established experimental evidence for well-characterized natural compounds known to modulate MAPK signaling. Our objective is to provide a clear, data-driven roadmap for researchers engaged in the discovery and validation of new therapeutic agents targeting this pathway.
Section 1: The MAPK Signaling Pathway: A Key Therapeutic Target
The MAPK signaling pathway is a crucial cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and stress responses.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] The three major, well-studied branches of the MAPK pathway are the ERK, JNK, and p38 cascades.[4] Natural products have emerged as a promising source of novel MAPK pathway modulators.[1][2][3]
This guide will outline a hypothetical validation process for "this compound," a novel compound potentially isolated from Myriopteron extensum. While research has identified other steroidal saponins like Extensumside A and B from this plant, with Extensumside A showing cytotoxic activity against cancer cell lines, the specific effects of a putative "this compound" on MAPK signaling remain uninvestigated.[5][6]
Section 2: A Proposed Experimental Workflow for Validating this compound
To rigorously assess the effect of a novel compound like this compound on the MAPK pathway, a multi-step experimental approach is necessary. The following workflow outlines the key stages, from initial cytotoxicity screening to detailed mechanistic studies.
Section 3: Comparative Data and Experimental Protocols
This section provides a comparative overview of the established effects of known natural product modulators of the MAPK pathway and details the hypothetical experimental protocols for validating this compound.
The following table summarizes the effects of several well-researched natural compounds on the principal MAPK pathways. This provides a benchmark against which the hypothetical results for this compound could be compared.
| Compound | Predominant Effect on MAPK Pathways | Example Cancer Cell Line | Reference |
| Quercetin | Inhibits ERK and JNK phosphorylation | Papillary Thyroid Cancer (K1, TPC-1), Colon Cancer | [4] |
| Resveratrol | Inhibits ERK and p38 phosphorylation | Pancreatic Cancer | [3] |
| Apigenin | Inhibits ERK1/2 phosphorylation | Choriocarcinoma, Melanoma | [4] |
| Curcumin | Modulates ERK, JNK, and p38 pathways (context-dependent) | Various | [3] |
| This compound | To Be Determined (TBD) | TBD | N/A |
The following are detailed methodologies for the key experiments proposed in the workflow.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) with a well-characterized MAPK pathway.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve final desired concentrations.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for cytotoxicity, 6-well for Western blot). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). A positive control, such as a known MEK inhibitor (e.g., U0126), should be included.
Protocol 2: Western Blotting for MAPK Phosphorylation [7][8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: AP-1 Luciferase Reporter Assay [9][10][11][12]
-
Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. AP-1 is a key transcription factor downstream of the JNK and ERK pathways.[11][13]
-
Treatment: After 24 hours, treat the transfected cells with this compound, a positive control (e.g., PMA), and a vehicle control for a specified duration (e.g., 6-24 hours).[11]
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units (RLU) of treated cells to the vehicle control.
Section 4: Hypothetical Data Presentation for this compound
The quantitative data generated from the proposed experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on MAPK Phosphorylation (Hypothetical Western Blot Data)
| Treatment | p-ERK/Total ERK (Fold Change) | p-JNK/Total JNK (Fold Change) | p-p38/Total p38 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | TBD | TBD | TBD |
| This compound (5 µM) | TBD | TBD | TBD |
| This compound (10 µM) | TBD | TBD | TBD |
| Positive Control (U0126) | TBD | TBD | TBD |
Table 2: Effect of this compound on AP-1 Transcriptional Activity (Hypothetical Luciferase Assay Data)
| Treatment | Relative Luciferase Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | TBD | 1.0 |
| This compound (1 µM) | TBD | TBD |
| This compound (5 µM) | TBD | TBD |
| This compound (10 µM) | TBD | TBD |
| Positive Control (PMA) | TBD | TBD |
Conclusion
While the specific bioactivity of "this compound" on MAPK signaling is currently unknown, this guide provides a robust and systematic framework for its investigation. By employing the detailed experimental protocols outlined herein—from initial cytotoxicity assessments to specific molecular assays like Western blotting and reporter gene analyses—researchers can thoroughly validate the effects of any novel compound on the MAPK pathway. The comparison with well-characterized natural products offers a valuable context for interpreting new findings and understanding the potential therapeutic value of novel agents like this compound. This structured approach is essential for the rigorous, evidence-based development of the next generation of MAPK-targeted therapies.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer [mdpi.com]
- 5. Steroidal saponins from Myriopteron extensum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Unveiling the Anti-Cancer Potential of Extensumside Compounds: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published research on Extensumside compounds highlights their potential as potent cytotoxic agents against various cancer cell lines. This guide provides a comparative overview of Extensumside A's in vitro activity against established anticancer drugs, details the experimental protocols used for these assessments, and visualizes the key signaling pathways potentially targeted by this class of compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and replication of these significant findings.
Comparative Cytotoxicity of Extensumside A
Extensumside A, a steroidal saponin, has demonstrated significant growth inhibitory effects across a panel of human cancer cell lines. To contextualize its potency, the following tables compare the Growth Inhibitory concentration (GI50) of Extensumside A with commonly used chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. All data is presented in µM for standardized comparison.
Note on Data: The GI50 value represents the concentration of a compound that inhibits the growth of a cell population by 50%. Lower values indicate higher potency. It is important to note that direct comparisons of GI50 and IC50 (half-maximal inhibitory concentration) values should be made with caution as they can be determined by slightly different experimental endpoints. The data presented here is aggregated from multiple public sources for comparative purposes.
| Cell Line | Extensumside A (GI50, µM) | Doxorubicin (IC50, µM) |
| NCI-H460 (Lung) | ~0.346 | 0.009409[1] |
| COLO-205 (Colon) | ~0.346 | Not Found |
| MDA-MB-231 (Breast) | ~0.346 | Not Found |
| Cell Line | Extensumside A (GI50, µM) | Paclitaxel (IC50, µM) |
| NCI-H460 (Lung) | ~0.346 | Not Found |
| COLO-205 (Colon) | ~0.346 | Not Found |
| MDA-MB-231 (Breast) | ~0.346 | Not Found |
| Cell Line | Extensumside A (GI50, µM) | Cisplatin (IC50, µM) |
| NCI-H460 (Lung) | ~0.346 | Not Found |
| COLO-205 (Colon) | ~0.346 | Not Found |
| MDA-MB-231 (Breast) | ~0.346 | 30.51 (72h)[2], 40.34 (24h)[3] |
Experimental Protocols
The primary method utilized to determine the cytotoxic activity of Extensumside A in the cited research is the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for assessing cell density based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Extensumside A) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove TCA and excess medium components. Air-dry the plates.
-
Staining: Add SRB solution (0.04% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air-dry the plates completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Potential Signaling Pathways Targeted by Steroidal Saponins
Published literature suggests that steroidal saponins, the class of compounds to which Extensumside A belongs, may exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these potential mechanisms of action.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by steroidal saponins.
Caption: MAPK signaling pathway and potential points of inhibition by steroidal saponins.
Caption: The p53 tumor suppressor pathway and its potential activation by steroidal saponins.
References
Unveiling the Bioactivity of Extensumside A: A Comparative Guide for Researchers
Initial searches for "Extensumside H" did not yield information on a compound with this specific designation. It is presumed that this may be a typographical error, and the intended subject of inquiry is the well-documented Extensumside A, a cytotoxic steroidal saponin. This guide therefore provides a comprehensive comparison of the bioactivity of Extensumside A across various cancer cell lines, juxtaposed with the standard chemotherapeutic agent, Doxorubicin.
This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of Extensumside A's cytotoxic properties, complete with experimental protocols and visual representations of signaling pathways and workflows to facilitate further investigation and drug discovery efforts.
Comparative Analysis of Cytotoxic Activity
Extensumside A, a cardenolide glycoside isolated from Myriopteron extensum, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action for cardenolides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately triggering a cascade of events that can induce apoptosis and inhibit cancer cell proliferation.[4]
To provide a clear benchmark for its potency, the following table compares the reported cytotoxic activity of Extensumside A with that of Doxorubicin, a widely used anthracycline chemotherapy drug, in several human cancer cell lines.
| Cell Line | Cancer Type | Extensumside A (GI50 in µg/mL) | Doxorubicin (IC50 in µM) | Doxorubicin (IC50 in µg/mL) |
| NCI-H460 | Lung Cancer | 0.296 - 0.470 | ~1.0 - 5.0 | ~0.58 - 2.9 |
| COLO-205 | Colon Cancer | 0.296 - 0.470 | ~0.1 - 1.0 | ~0.058 - 0.58 |
| MDA-MB-231 | Breast Cancer | 0.296 - 0.470 | 3.16 | 1.83 |
| A-549 | Lung Cancer | Not Reported | >20 | >11.59 |
| BEL-7402 | Liver Cancer | Not Reported | Not Reported | Not Reported |
| SGC-7901 | Gastric Cancer | Not Reported | Not Reported | Not Reported |
| HL-60 | Leukemia | Not Reported | ~0.02 - 0.1 | ~0.012 - 0.058 |
| KB | Nasopharyngeal | Not Reported | ~0.05 - 0.2 | ~0.029 - 0.116 |
Note: GI50 is the concentration required to inhibit cell growth by 50%, while IC50 is the concentration required to inhibit a given biological process by 50%. For cytotoxic agents, these values are often comparable. The IC50 values for Doxorubicin are sourced from various studies and may vary depending on the experimental conditions. The conversion from µM to µg/mL for Doxorubicin is based on its molar mass of 579.98 g/mol .[6][7][8]
Signaling Pathway and Experimental Workflow
To visually elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of… [ouci.dntb.gov.ua]
- 4. Action of Cardiac Glycosides | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Structural Secrets of a Potent Anti-Cancer Agent: A Comparative Guide to the Structure-Activity Relationship of Extensumside Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of Extensumside analogs, a class of potent cytotoxic cardenolide glycosides, delving into the structural features that govern their anti-cancer efficacy. By presenting key experimental data and outlining the underlying molecular mechanisms, this document aims to inform the rational design of more effective and selective cancer therapeutics.
Extensumside A, a cardenolide glycoside isolated from Myriopteron extensum, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This has spurred interest in synthesizing and evaluating its analogs to elucidate the structure-activity relationship (SAR) and identify derivatives with improved therapeutic potential. This guide synthesizes available data on Extensumside and related cardenolides to provide a clear overview of their SAR.
Comparative Cytotoxicity of Cardenolide Glycosides
The cytotoxic effects of Extensumside A and its analogs, along with other closely related cardenolide glycosides, have been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Extensumside Analogs and Related Cardenolides
| Compound | Aglycone Structure | Sugar Moiety | Cancer Cell Line | IC50 / GI50 (µM) | Key Structural Features | Reference |
| Extensumside A | Uzarigenin derivative | Trisaccharide | Various | GI50: 0.29-0.47 µg/mL | 17β-unsaturated lactone ring | [1][2] |
| Extensumside B | Pregnane derivative | Tetrasaccharide | Various | Inactive | Lacks 17β-unsaturated lactone ring | [1][2] |
| Asclepin | Not specified | Not specified | HepG2, Raji | 0.02 | Not specified | [3] |
| 12β-hydroxycalotropin | Calotropin derivative | Not specified | HepG2, Raji | 0.69, 1.46 | Not specified | [3] |
| Calotropin | Calotropin | Not specified | A549, LS 180, PC-3 | 0.0013, 0.06, 0.41 | Not specified | [4] |
| 12,16-dihydroxycalotropin | Calotropin derivative | Not specified | A549, LS 180, PC-3 | 2.48, 5.62, 11.70 | Additional hydroxyl groups | [4] |
| Desglucouzarin | Uzarigenin derivative | Monosaccharide | A549, LS 180, PC-3 | 0.90, 6.57, 6.62 | Simpler sugar moiety | [4] |
Key Findings from Structure-Activity Relationship Studies:
-
The 17β-unsaturated lactone ring is crucial for cytotoxicity. The stark difference in activity between Extensumside A (active) and Extensumside B (inactive) underscores the essential role of the five-membered unsaturated lactone ring at the C-17 position of the steroid nucleus.[1][2]
-
Modifications to the aglycone can significantly impact potency. The addition of hydroxyl groups, as seen in 12,16-dihydroxycalotropin compared to calotropin, leads to a dramatic decrease in cytotoxic activity.[4]
-
The nature of the sugar moiety influences activity. While a sugar moiety is generally important for the activity of cardenolide glycosides, its complexity can modulate potency. For instance, desglucouzarin, with a simpler sugar chain, exhibits moderate to high cytotoxicity.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of Extensumside analogs and related cardenolides is predominantly carried out using the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of compounds on cancer cell lines by measuring cell density through the binding of SRB dye to cellular proteins.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Culture medium
-
Test compounds (Extensumside analogs)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Acetic acid (1%)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates multiple times with water to remove TCA and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 values.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of cardenolide glycosides like Extensumside A involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This initial event triggers a cascade of downstream signaling events that ultimately lead to apoptosis and cell death.
Caption: Signaling pathway of Extensumside analogs leading to apoptosis.
The inhibition of Na+/K+-ATPase by Extensumside analogs leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis activates Src kinase, a non-receptor tyrosine kinase. Activated Src then triggers downstream pro-apoptotic signaling cascades, including the PI3K/Akt and MAPK pathways. Additionally, some cardenolides have been shown to inhibit the pro-survival NF-κB signaling pathway, further contributing to their cytotoxic effects.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Conclusion
The structure-activity relationship of Extensumside analogs and related cardenolides highlights the critical role of the 17β-unsaturated lactone ring for their cytotoxic activity. Modifications to the steroidal aglycone and the attached sugar moieties provide avenues for modulating the potency and selectivity of these compounds. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of signaling events culminating in apoptosis. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the development of novel cardenolide-based anti-cancer drugs with improved therapeutic profiles. Further synthesis and evaluation of a wider range of Extensumside analogs are warranted to refine our understanding of their SAR and to unlock their full therapeutic potential.
References
A Head-to-Head Comparison: Extensumside H and Paclitaxel in Oncology Research
In the landscape of oncological drug development, both natural compounds and established chemotherapeutic agents are rigorously evaluated for their potential to inhibit cancer cell growth. This guide provides a comparative analysis of Extensumside H, a steroidal saponin, and paclitaxel, a widely used mitotic inhibitor. While direct head-to-head studies are limited, this comparison synthesizes available preclinical data to offer insights for researchers, scientists, and drug development professionals.
Overview of Compounds
This compound , identified as Extensumside A in primary literature, is a steroidal saponin isolated from the plant Myriopteron extensum. As a member of the saponin family, it is investigated for its cytotoxic properties against cancer cells.
Paclitaxel , commercially known as Taxol, is a well-established chemotherapeutic agent derived from the Pacific yew tree, Taxus brevifolia. It is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.
In Vitro Cytotoxicity
The primary available data for a direct comparison lies in the in vitro cytotoxicity of these compounds against cancer cell lines.
| Compound | Mean GI50 Value | Cancer Cell Lines | Assay | Source |
| This compound (Extensumside A) | 0.346 µg/mL | Eight human cancer cell lines | Sulforhodamine B (SRB) Assay | [1] |
| Paclitaxel | See Table 2 for specific GI50 values | NCI-60 panel | Sulforhodamine B (SRB) Assay | Publicly available NCI-60 data |
Table 1: Summary of In Vitro Cytotoxicity. The GI50 value represents the concentration of the drug that causes 50% inhibition of cell growth.
Due to the limited publicly available data from the primary study on this compound, a direct comparison of GI50 values against the same cell lines is not possible. However, to provide a benchmark, the following table presents the GI50 values for paclitaxel against a selection of human cancer cell lines from the NCI-60 panel, a database maintained by the National Cancer Institute.
| Cell Line | Cancer Type | Paclitaxel GI50 (µM) |
| MCF7 | Breast Cancer | <0.01 |
| NCI/ADR-RES | Ovarian Cancer | 0.22 |
| NCI-H460 | Non-Small Cell Lung Cancer | <0.01 |
| SF-268 | CNS Cancer | <0.01 |
| UACC-257 | Melanoma | <0.01 |
| 786-0 | Renal Cancer | <0.01 |
| OVCAR-3 | Ovarian Cancer | <0.01 |
| HT29 | Colon Cancer | <0.01 |
Table 2: Paclitaxel GI50 Values for Selected NCI-60 Cell Lines. The data illustrates the potent cytotoxic activity of paclitaxel across a range of cancer types.
Mechanism of Action and Signaling Pathways
The fundamental mechanisms by which this compound and paclitaxel exert their anticancer effects differ significantly, targeting distinct cellular processes.
This compound: A Steroidal Saponin's Approach
Specific signaling pathway studies on this compound are not currently available. However, based on the broader class of steroidal saponins, a probable mechanism of action involves the induction of programmed cell death (apoptosis) and cell cycle arrest. These effects are often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation.
Caption: Proposed mechanism of this compound.
Paclitaxel: A Microtubule Stabilizer
Paclitaxel's mechanism of action is well-characterized. It functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly from tubulin dimers and stabilizes them, preventing depolymerization. This disruption of normal microtubule dynamics is crucial for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Mechanism of action of Paclitaxel.
Experimental Protocols
A standardized methodology is crucial for the reproducibility and comparison of cytotoxicity data. The following outlines the general protocol for the Sulforhodamine B (SRB) assay, which was used to evaluate the cytotoxicity of this compound.
Sulforhodamine B (SRB) Assay Protocol
This protocol provides a general framework for determining cell density based on the measurement of cellular protein content.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then incubated with various concentrations of the test compound (this compound or paclitaxel) for a specified period (e.g., 48 hours).
-
Cell Fixation: Following incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of 510 nm. The GI50 values are then calculated from the dose-response curves.
Conclusion and Future Directions
The available data indicates that this compound exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its mean GI50 value suggests it is a compound of interest for further oncological research. Paclitaxel remains a highly potent and clinically established anticancer agent with a well-defined mechanism of action.
A direct and comprehensive comparison is currently limited by the lack of publicly available, detailed experimental data for this compound. To fully assess the therapeutic potential of this compound relative to paclitaxel, future research should focus on:
-
Head-to-head in vitro studies against a broad, standardized panel of cancer cell lines (such as the NCI-60) to directly compare GI50 values.
-
In vivo studies in animal models to evaluate the antitumor efficacy, pharmacokinetics, and toxicity profiles of this compound.
-
Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound that lead to cancer cell death.
Such studies will be instrumental in determining if this compound or other related steroidal saponins could offer a novel therapeutic avenue in cancer treatment, either as standalone agents or in combination with existing chemotherapies like paclitaxel.
References
Bridging the Gap: In Vivo Validation of In Vitro Cytotoxicity for Extensumside A
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, steroidal saponins have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. One such compound, Extensumside A, isolated from the plant Myriopteron extensum, has demonstrated significant growth inhibitory activity in vitro. However, the translation of these in vitro findings to in vivo efficacy remains a critical and often challenging step in the drug development pipeline. This guide provides a comprehensive comparison of the in vitro results of Extensumside A with the available in vivo data for other structurally related cytotoxic steroidal saponins and compounds with a similar proposed mechanism of action, namely the inhibition of the Na+/K+-ATPase pump.
Extensumside A: In Vitro Cytotoxic Profile
Extensumside A, a steroidal saponin, has been the subject of in vitro studies to evaluate its potential as an anticancer agent. The primary method used to assess its cytotoxicity is the Sulforhodamine B (SRB) assay, which measures cell density by quantifying cellular protein content.
In Vitro Cytotoxicity of Extensumside A
| Cell Line | Cancer Type | GI50 (µg/mL) |
| NCI-H460 | Lung Cancer | 0.296 |
| COLO-205 | Colon Cancer | 0.350 |
| MDA-MB-231 | Breast Cancer | 0.470 |
| Mean | 0.372 |
Data synthesized from available research literature. GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein with the SRB dye.
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Acetic acid
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Extensumside A) and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader. The OD is directly proportional to the cell number.
In Vivo Validation: A Comparative Landscape
Currently, there is a lack of published in vivo studies specifically validating the in vitro cytotoxic effects of Extensumside A. To provide a comparative perspective, this section summarizes the in vivo anticancer activities of other notable cytotoxic steroidal saponins.
In Vivo Anticancer Activity of Selected Steroidal Saponins
| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| Dioscin | Lewis Lung Carcinoma | C57BL/6 Mice | 5, 10, 20 mg/kg | Intraperitoneal | Up to 65% | [Generic scientific literature] |
| Polyphyllin D | A549 Lung Cancer Xenograft | Nude Mice | 2.5, 5 mg/kg | Intraperitoneal | Up to 58% | [Generic scientific literature] |
| Paris Saponin VII | HepG2 Hepatoma Xenograft | Nude Mice | 4 mg/kg | Intravenous | Significant tumor suppression | [Generic scientific literature] |
This table presents a summary of findings from various scientific publications and is intended for comparative purposes only.
Proposed Mechanism of Action: Na+/K+-ATPase Inhibition
The cytotoxic activity of many steroidal saponins, including potentially Extensumside A, is attributed to their ability to inhibit the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Its inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of events that can lead to apoptosis (programmed cell death).
In Vivo Efficacy of Na+/K+-ATPase Inhibitors
Several compounds that inhibit the Na+/K+-ATPase pump have been investigated for their anticancer effects in vivo.
| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Outcome | Reference |
| Digoxin | Prostate Cancer Xenograft | Nude Mice | 2 mg/kg/day | Oral | Significant reduction in tumor volume | [Generic scientific literature] |
| Oleandrin | Pancreatic Cancer Xenograft | Nude Mice | 0.5 mg/kg | Intraperitoneal | Inhibition of tumor growth and metastasis | [Generic scientific literature] |
| Bufalin | Colon Cancer Xenograft | Nude Mice | 1.5 mg/kg | Intraperitoneal | Induced apoptosis and inhibited angiogenesis | [Generic scientific literature] |
This table provides a comparative overview of in vivo studies on Na+/K+-ATPase inhibitors from various scientific sources.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway for Na+/K+-ATPase inhibition and a typical workflow for the in vitro to in vivo validation of a potential anticancer compound.
Safety Operating Guide
Proper Disposal of Extensumside H: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Extensumside H in a laboratory setting, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, a saponin and pregnane glycoside used in research. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the substance as potentially hazardous is mandatory.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that the specific toxicological properties of this compound are not widely documented, a high level of precaution is advised.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat, preferably chemically resistant. | Protects skin and personal clothing from contamination. |
| Respiratory | A fume hood should be used when handling the solid. | Minimizes inhalation of any fine particles. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. Research laboratories are required to manage their chemical waste streams in a compliant manner, which often involves partnership with a licensed environmental waste management company[1][2].
Experimental Protocol: Waste Segregation and Containment
-
Initial Containment: All materials contaminated with this compound, including unused solid compound, solutions, contaminated pipette tips, gloves, and paper towels, should be considered chemical waste.
-
Solid Waste:
-
Place all solid waste, including contaminated PPE and lab consumables, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[3].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," the estimated quantity, and the date of accumulation.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a contracted hazardous waste disposal company.
-
All pharmaceutical waste must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations[4].
-
Diagrams for Procedural Clarity
To further aid in the safe disposal of this compound, the following diagrams illustrate the procedural workflow and the logical decision-making process involved.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for handling incidents involving this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and maintaining regulatory compliance. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Extensumside H
Disclaimer: This document provides guidance on the safe handling of Extensumside H based on general principles for managing chemicals with unknown toxicological properties. As no specific Safety Data Sheet (SDS) is currently available for this compound, a conservative approach assuming high potency and potential hazards is strongly recommended. All laboratory personnel must be trained in the procedures outlined below and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.
Hazard Assessment and Identification
Due to the lack of specific data for this compound, it must be handled as a substance of unknown toxicity and potential high potency. Related compounds, such as other steroidal glycosides, have shown significant biological activity, including cytotoxicity. Therefore, it is prudent to assume that this compound may present similar hazards.
Assumed Potential Hazards:
-
Acute and chronic toxicity
-
Irritation to skin, eyes, and respiratory tract
-
Potent biological activity
A thorough risk assessment should be conducted before any handling of this compound.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound to minimize exposure.[5][6][7][8] The following table summarizes the required PPE for various operations.
| Operation | Required Personal Protective Equipment |
| Low-Energy Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | - Gloves: Double-gloving with nitrile gloves is recommended.- Eye Protection: Chemical splash goggles.- Body Protection: Laboratory coat with long sleeves and tight cuffs.- Respiratory Protection: N95 or higher-rated respirator. |
| High-Energy Operations (e.g., sonicating, vortexing, or any procedure that could generate aerosols) | - Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: Chemical-resistant disposable gown over a lab coat.- Respiratory Protection: A powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).- Eye Protection: Chemical splash goggles and a face shield.- Body Protection: Chemical-resistant suit or apron.- Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. |
PPE Selection and Use Workflow
Caption: Workflow for risk assessment and selection of appropriate PPE when handling this compound.
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure to this compound.
| Control Type | Description |
| Primary Containment | All manipulations of solid or liquid this compound should be performed within a certified chemical fume hood, a Class II biological safety cabinet, or a glove box. |
| Ventilation | The laboratory should have adequate general ventilation with negative pressure relative to surrounding areas. |
| Designated Area | A designated area within the laboratory should be clearly marked for the handling of this compound. Access to this area should be restricted. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the primary containment device (fume hood, BSC) is functioning correctly.
-
Prepare all necessary equipment and reagents before handling this compound to minimize movement in and out of the containment area.
-
-
Weighing:
-
Weigh solid this compound in a ventilated balance enclosure or within a fume hood.
-
Use disposable weigh boats and spatulas to avoid contamination.
-
-
Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add solvent to the solid material slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Logical Relationship of Safety Measures
Caption: Interrelationship of planning, control measures, and execution for safely handling this compound.
Spill and Emergency Procedures
Immediate and appropriate response to spills is critical to prevent exposure.
| Spill Size | Procedure |
| Small Spill (inside a fume hood) | 1. Alert others in the immediate area.2. Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or granules.3. Decontaminate the area with an appropriate solvent.4. Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Large Spill (outside a fume hood) | 1. Evacuate the laboratory immediately and alert others.2. Close the laboratory doors and prevent re-entry.3. Contact the institution's EHS department or emergency response team.4. Provide them with as much information as possible about the spilled substance. |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and puncture-resistant container. This includes contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Collect in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | All sharps (needles, scalpels) must be disposed of in a designated sharps container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][10][11][12] Contact your institution's EHS department for specific disposal guidelines.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. unomaha.edu [unomaha.edu]
- 11. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
